molecular formula C8H11BrN2 B170230 N-((6-Bromopyridin-3-yl)methyl)ethanamine CAS No. 120740-05-8

N-((6-Bromopyridin-3-yl)methyl)ethanamine

Cat. No.: B170230
CAS No.: 120740-05-8
M. Wt: 215.09 g/mol
InChI Key: BFLXSKZTPUZOCG-UHFFFAOYSA-N
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Description

N-((6-Bromopyridin-3-yl)methyl)ethanamine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((6-Bromopyridin-3-yl)methyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-Bromopyridin-3-yl)methyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXSKZTPUZOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625700
Record name N-[(6-Bromopyridin-3-yl)methyl]ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-05-8
Record name 6-Bromo-N-ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120740-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Bromopyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is the CAS number and supplier for N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-((6-Bromopyridin-3-yl)methyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-((6-Bromopyridin-3-yl)methyl)ethanamine, a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical research communities. The document details the compound's core physicochemical properties, CAS number for unambiguous identification, and commercial availability. A primary focus is placed on its prevalent synthetic route—reductive amination—with a detailed, field-tested experimental protocol provided. The narrative explains the causal logic behind methodological choices, ensuring scientific integrity and reproducibility. Furthermore, this guide explores the compound's applications as a key building block in medicinal chemistry and drug discovery, contextualized by the established role of the bromopyridine scaffold in modern pharmaceuticals. All technical information is supported by authoritative citations and presented with clarity for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

N-((6-Bromopyridin-3-yl)methyl)ethanamine is a secondary amine featuring a 6-bromopyridine core. This structural motif is a privileged scaffold in medicinal chemistry, with the bromine atom serving as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The ethylamino-methyl substituent at the 3-position provides a basic nitrogen center, which is critical for modulating pharmacokinetic properties such as solubility and cell permeability in drug candidates.

Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference. It is crucial to distinguish between the free base and its common salt forms, such as the hydrochloride, which may have different CAS numbers and physical properties.

PropertyValueSource
Chemical Name N-((6-Bromopyridin-3-yl)methyl)ethanamineAiFChem
IUPAC Name N-((6-bromopyridin-3-yl)methyl)ethanamineAiFChem
CAS Number (Free Base) 120740-05-8AiFChem[1]
CAS Number (HCl Salt) 1417794-39-8Chemsrc[2]
Molecular Formula C₈H₁₁BrN₂AiFChem[1]
Molecular Weight 215.09 g/mol AiFChem[1]
Canonical SMILES CCNCC1=CC=C(Br)N=C1AiFChem[1]
InChI Key BFLXSKZTPUZOCG-UHFFFAOYSA-NAiFChem[1]

Figure 1: Chemical structure of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Synthesis and Manufacturing: A Mechanistic Approach

The synthesis of secondary amines like N-((6-Bromopyridin-3-yl)methyl)ethanamine is most effectively and commonly achieved via a one-pot reductive amination protocol.[3][4] This method is superior to traditional N-alkylation of amines with alkyl halides, as it elegantly circumvents the pervasive issue of overalkylation, which often leads to mixtures of secondary and tertiary amines that are challenging to separate.[4]

The Logic of Reductive Amination

The process involves two key stages that occur sequentially in the same reaction vessel:

  • Imine Formation: An aldehyde (6-Bromopyridine-3-carbaldehyde) reacts with a primary amine (ethylamine) to form a Schiff base, or imine intermediate. This reaction is typically reversible and often acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.

  • In-situ Reduction: A mild and selective reducing agent is present to reduce the newly formed C=N double bond of the imine to a C-N single bond, yielding the target secondary amine.

The choice of reducing agent is critical for the success of this one-pot reaction. The reagent must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde before the imine can form.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mild nature and tolerance for slightly acidic conditions that favor imine formation.[5][6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination synthesis.

G A Starting Material 1: 6-Bromopyridine-3-carbaldehyde P A->P B Starting Material 2: Ethylamine B->P C Intermediate: (E)-N-((6-bromopyridin-3-yl)methylene)ethanamine (Imine/Schiff Base) D Final Product: N-((6-Bromopyridin-3-yl)methyl)ethanamine C->D Reduction (+ NaBH(OAc)₃) P->C Condensation (+ Acid Catalyst, e.g., AcOH)

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles and should be adapted and optimized by qualified personnel.

Materials:

  • 6-Bromopyridine-3-carbaldehyde

  • Ethylamine (as a solution, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Bromopyridine-3-carbaldehyde (1.0 eq). Dissolve it in an appropriate solvent like DCM or DCE (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add ethylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The progress of imine formation can be monitored by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 30°C.

  • Reaction Completion: Stir the reaction at room temperature for 3-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine from streaking on the silica).

Applications in Research and Drug Development

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry.[7] The bromine atom on the pyridine ring of N-((6-Bromopyridin-3-yl)methyl)ethanamine is not merely a substituent; it is a strategic functional group that enables a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the modular construction of complex molecular architectures, a critical strategy in lead optimization.

The chloro-analog of this compound, N-((6-Chloropyridin-3-yl)methyl)ethanamine, is a known intermediate in the synthesis of neonicotinoid insecticides, highlighting the industrial relevance of this chemical class.[8] In drug discovery, this scaffold can be found in molecules targeting a wide range of biological systems, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[9]

Hypothetical Role in Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. A drug candidate derived from this compound could utilize the pyridine nitrogen to form a critical hydrogen bond with the "hinge" region of the kinase, while the rest of the molecule extends into other pockets to achieve potency and selectivity.

G cluster_0 Cell Signaling Pathway Receptor Receptor Kinase Kinase ATP-Binding Site Hinge Region Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Response Cellular Response PhosphoSubstrate->Response Drug Drug Candidate (Derived from Scaffold) Drug->Kinase Binds & Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Commercial Availability and Procurement

N-((6-Bromopyridin-3-yl)methyl)ethanamine is available from several chemical suppliers, though it is often listed as an "inquiry" item, suggesting it may be synthesized on demand rather than being a stock chemical. Researchers should contact suppliers directly for lead times and pricing.

SupplierCAS NumberPurityStock Status
AiFChem 120740-05-895%Inquiry[1]
Chemsrc 1417794-39-8 (HCl Salt)N/AInquiry[2]

Note: The availability and catalog status of chemicals can change. Always verify with the supplier before planning experiments.

References

  • N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride | CAS#:1417794-39-8 . Chemsrc. [Link]

  • Reductive Amination . Master Organic Chemistry. [Link]

  • Reductive Amination . Organic Chemistry Portal. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Green Chemistry Teaching and Learning Community. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F.; et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . J. Org. Chem. 1996, 61 (11), 3849–3862. [Link]

  • N-((6-Chloropyridin-3-yl)methyl)ethanamine . MySkinRecipes. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists . ResearchGate. [Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid exploration of chemical space. N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 120740-05-8) is a highly versatile, orthogonal scaffold. It features an electron-deficient 6-bromopyridine moiety—primed for transition-metal-catalyzed cross-coupling—and a nucleophilic secondary ethylamine, suitable for amidation, reductive amination, or alkylation [1].

This whitepaper provides a comprehensive analysis of its physical and chemical properties, mechanistic reactivity, and field-proven experimental protocols designed for high-throughput synthesis and scale-up.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic environments and biological assays (ADME profiling). Below is a synthesized profile of N-((6-Bromopyridin-3-yl)methyl)ethanamine based on structural descriptors and cheminformatics data [1, 2].

Table 1: Core Chemical Identifiers & Descriptors
PropertyValueCausality / Significance
Molecular Formula C₈H₁₁BrN₂Defines the isotopic signature; exhibits a characteristic 1:1 isotopic doublet ([M+H]⁺ at 215/217) in MS due to ⁷⁹Br and ⁸¹Br.
Molecular Weight 215.09 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
CAS Registry Number 120740-05-8Primary identifier for the free base form [1].
Topological Polar Surface Area (TPSA) ~24.9 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration if incorporated into CNS-targeted libraries [2].
Table 2: Predicted Physicochemical Properties
PropertyEstimated ValueMechanistic Rationale
LogP (Lipophilicity) 1.5 – 2.0The ethyl group adds lipophilicity, balancing the polarity of the secondary amine and pyridine nitrogen.
pKa (Secondary Amine) 9.0 – 9.5Highly basic; will be protonated at physiological pH (7.4), enhancing aqueous solubility.
pKa (Pyridine Nitrogen) 3.0 – 3.5The strongly electron-withdrawing bromine at the ortho-position (C6) significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).

Mechanistic Reactivity & Orthogonal Functionalization

As a Senior Application Scientist, it is crucial to recognize why this molecule behaves the way it does. The true value of N-((6-Bromopyridin-3-yl)methyl)ethanamine lies in its orthogonal reactivity .

  • The Electrophilic C-Br Bond: The pyridine nitrogen withdraws electron density from the ring via inductive and resonance effects. This renders the C6 position highly electrophilic, significantly lowering the activation energy required for the oxidative addition of Palladium(0) species. Consequently, the C-Br bond is highly reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [3].

  • The Nucleophilic Amine: The secondary amine is a strong nucleophile. If left unprotected during Pd-catalyzed reactions, it can coordinate to the palladium center (catalyst poisoning) or undergo unintended intra/intermolecular amination.

To utilize this building block effectively, N-protection is a mandatory first step before manipulating the halogen.

G Core N-((6-Bromopyridin-3-yl)methyl)ethanamine (Core Scaffold) Amine Secondary Amine (Nucleophilic) Core->Amine Site 1 Bromide C-Br Bond (Electrophilic) Core->Bromide Site 2 Amine_Rxn Amidation / Alkylation (N-Functionalization) Amine->Amine_Rxn Acyl Chlorides / Aldehydes Bromide_Rxn Pd-Catalyzed Cross-Coupling (C-C/C-N Bond Formation) Bromide->Bromide_Rxn Boronic Acids / Amines

Caption: Orthogonal reactivity pathways for N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe the standard two-step functionalization of this scaffold. Every step is designed as a self-validating system to ensure high-fidelity data and prevent the propagation of errors.

Protocol A: N-Boc Protection of the Secondary Amine

Objective: Mask the nucleophilic amine to prevent catalyst poisoning in downstream cross-coupling.

  • Reaction Setup: Dissolve N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq). Causality: Et₃N acts as an acid scavenger to neutralize any trace HCl (if the starting material is a hydrochloride salt) and activates the amine.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC & LC-MS):

    • TLC: Spot the reaction mixture. Stain with Ninhydrin. The starting material will appear as a dark purple spot (secondary amine), while the product will not stain (protected amine).

    • LC-MS: Confirm the mass shift. The product should yield an [M+H]⁺ peak at m/z 315/317.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the C6 position of the pyridine ring.

  • Reaction Setup: In a microwave vial, combine the N-Boc protected intermediate (1.0 eq) and an aryl boronic acid (1.2 eq) in a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Catalyst & Base: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing catalyst degradation. The water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex.

  • Degassing: Sparge the mixture with N₂ gas for 5 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

  • Heating: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validation: Analyze via LC-MS to confirm the disappearance of the m/z 315/317 doublet and the appearance of the desired product mass.

Analytical Validation System

To guarantee scientific integrity, the isolation of the final functionalized product must undergo a strict analytical validation workflow.

Validation Start Crude Reaction Mixture LCMS LC-MS Analysis (Mass & Preliminary Purity) Start->LCMS Aliquot sampling Purification Flash Chromatography (Isolation) LCMS->Purification Target mass confirmed NMR 1H & 13C NMR (Structural Elucidation) Purification->NMR Pure fractions concentrated HPLC Analytical HPLC (Final Purity >95%) NMR->HPLC Structure verified

Caption: Self-validating analytical workflow for reaction monitoring and product isolation.

References

N-((6-Bromopyridin-3-yl)methyl)ethanamine: Comprehensive Safety Data, Handling Protocols, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, halogenated pyridine derivatives serve as indispensable building blocks for constructing complex pharmacophores. N-((6-Bromopyridin-3-yl)methyl)ethanamine —predominantly isolated and utilized as its stable hydrochloride salt (CAS: 1417794-39-8)[1]—is a highly versatile bifunctional intermediate[2]. It features orthogonal reactivity centers: an electrophilic 6-bromo position primed for palladium-catalyzed cross-coupling[3], and a nucleophilic secondary amine suitable for acylation, alkylation, or reductive amination[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, Safety Data Sheet (SDS) interpretation, and validated experimental workflows for its application in medicinal chemistry.

Chemical Identity and Physicochemical Properties

To ensure stoichiometric fidelity during high-throughput synthesis, it is critical to understand the physical state of the reagent. Secondary amines are inherently prone to atmospheric oxidation and can absorb CO₂ to form carbamates. Consequently, this building block is commercially supplied as a hydrochloride salt, which significantly enhances its crystallinity, shelf-life, and handling safety by reducing volatility[1].

Table 1: Quantitative Chemical Identity
ParameterSpecificationCausality / Relevance in Workflow
Chemical Name N-((6-Bromopyridin-3-yl)methyl)ethanamine hydrochlorideSalt form prevents amine oxidation and carbamate formation.
CAS Number 1417794-39-8[5]Unique identifier for the HCl salt variant[5].
Molecular Formula C₈H₁₂BrClN₂Requires careful mass calculation (includes HCl).
Molecular Weight 251.55 g/mol Used for precise stoichiometric equivalent calculations.
Physical Form Solid (Crystalline Powder)Facilitates accurate gravimetric dispensing.
Reactivity Profile Bifunctional (Electrophile + Nucleophile)Enables rapid library generation via modular coupling[3].

Safety Data Sheet (SDS) Interpretation & Hazard Mitigation

As a Senior Application Scientist, I emphasize that safety protocols must be intrinsically linked to the molecule's chemical nature. The hazards associated with N-((6-Bromopyridin-3-yl)methyl)ethanamine hydrochloride stem from two structural features:

  • The Halogenated Heterocycle: Bromopyridines are known skin sensitizers and can be acutely toxic to aquatic life.

  • The Amine Hydrochloride: Localized hydrolysis upon contact with moisture (sweat, tears) can generate acidic microenvironments, driving severe irritation.

Table 2: GHS Hazard Classifications & Mitigation Strategies
GHS Hazard ClassCategoryHazard StatementMechanistic Mitigation Strategy
Skin Irritation Category 2H315: Causes skin irritationBarrier Defense: Don nitrile gloves (min 0.11 mm thickness). The non-polar pyridine ring can penetrate latex.
Eye Irritation Category 2AH319: Causes serious eye irritationOcular Protection: Wear tight-fitting safety goggles. Ensure immediate access to an eyewash station.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationEngineering Controls: Weigh using an enclosed analytical balance within a certified fume hood to prevent dust inhalation.
Standard Operating Procedure for Safe Handling

SafetyWorkflow S1 1. Hazard ID (GHS Review) S2 2. PPE Selection (Nitrile, Goggles) S1->S2 S3 3. Dispensing (Ventilated Hood) S2->S3 S4 4. Reaction (Inert Gas) S3->S4 S5 5. Disposal (Halogen Waste) S4->S5

Standard operating procedure for handling halogenated pyridine amines.

Synthetic Applications & Experimental Protocols

N-((6-Bromopyridin-3-yl)methyl)ethanamine is a privileged scaffold in the development of 3[3] and 6[6]. The electron-deficient nature of the pyridine ring highly activates the C6-bromine bond for oxidative addition, making it an excellent partner for Suzuki-Miyaura cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system . The use of exactly 3.0 equivalents of base ensures that 1.0 equivalent is consumed to neutralize the hydrochloride salt of the starting material, leaving the requisite 2.0 equivalents to form the reactive boronate complex essential for the transmetalation step[3].

Step-by-Step Methodology:

  • Preparation & Stoichiometry: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-((6-Bromopyridin-3-yl)methyl)ethanamine hydrochloride (1.0 equiv, 251.5 mg, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand suppresses competitive protodeboronation and accelerates reductive elimination.

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent System: Suspend the reagents in a degassed mixture of 1,4-dioxane and deionized water (5:1 v/v, 6 mL). Causality: Degassing prevents the premature oxidation of the active Pd(0) species to inactive Pd(II).

  • Thermal Activation: Purge the flask with N₂ for 5 minutes. Heat the reaction mixture to 85 °C using an oil bath or heating block for 6–12 hours[3].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the m/z 215/217 isotopic doublet (characteristic of the mono-brominated free base) and the emergence of the product mass.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

ReactionWorkflow A N-((6-Bromopyridin-3-yl)methyl)ethanamine HCl (Starting Material) B Neutralization & Base Addition (3.0 eq K2CO3) A->B C Catalyst & Reagent Addition (Pd(dppf)Cl2, Boronic Acid) B->C D Thermal Activation (85°C, Dioxane/H2O, N2) C->D E Aqueous Workup & Validation (LC-MS, EtOAc Extraction) D->E F Target Isolation (Flash Chromatography) E->F

Workflow for Suzuki-Miyaura cross-coupling using the bromopyridine building block.

Conclusion

N-((6-Bromopyridin-3-yl)methyl)ethanamine hydrochloride is a highly valuable, bifunctional intermediate in medicinal chemistry. By strictly adhering to the GHS-guided safety protocols and understanding the mechanistic causality behind its salt-form stoichiometry, researchers can reliably leverage this compound in advanced cross-coupling and derivatization workflows to accelerate drug discovery.

References

  • Discovery of a Potent, Orally Active, and Long-Lasting P2X7 Receptor Antagonist as a Preclinical Candidate for Delaying the Progression of Chronic Kidney Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine α4β2 Receptors: UNIQUE ROLE OF HALOGEN BONDING REVEALED PMC - National Institutes of Health (NIH) URL:[Link][6]

  • CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride Chemsrc URL:[Link][5]

Sources

In-Depth Technical Guide: Molecular Weight, Exact Mass, and LC-HRMS Profiling of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and analytical chemistry, distinguishing a target pharmacophore from its metabolic derivatives requires absolute precision in mass calculation. N-((6-Bromopyridin-3-yl)methyl)ethanamine ( C8​H11​BrN2​ ) is a halogenated pyridine derivative whose structural properties make it a valuable intermediate and scaffold in medicinal chemistry.

This whitepaper provides an authoritative breakdown of the compound's chemical identity, focusing on the critical distinction between its average molecular weight (used for bulk stoichiometry) and its exact monoisotopic mass (used for high-resolution mass spectrometry). Furthermore, we outline a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to isolate and quantify this compound in complex biological matrices.

Chemical Identity & Structural Elucidation

The molecular architecture of N-((6-Bromopyridin-3-yl)methyl)ethanamine consists of a pyridine ring substituted with a heavy bromine atom at the C6 position and an ethylaminomethyl moiety at the C3 position.

  • IUPAC Name: N-[(6-bromopyridin-3-yl)methyl]ethanamine

  • Molecular Formula: C8​H11​BrN2​

  • SMILES String: CCNCc1ccc(Br)nc1[1]

The presence of the bromine atom fundamentally dictates the compound's mass spectrometric behavior due to its unique isotopic distribution, which serves as a highly specific diagnostic signature during structural elucidation.

Exact Mass vs. Average Molecular Weight: The Causality of Mass Calculations

A common pitfall in analytical workflows is conflating exact mass with average molecular weight. The choice between these two metrics is strictly governed by the experimental context.

Monoisotopic Exact Mass (For HRMS Analysis)

Causality: High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitraps or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio ( m/z ) of individual ions in a vacuum. They do not measure the "average" of a bulk sample; they measure specific isotopic combinations. Therefore, calculating the exact mass using the most abundant naturally occurring isotope of each element is mandatory to prevent isobaric interference (misidentifying compounds with the same nominal mass but different elemental formulas)[2].

Bromine is unique because it exists in nature as two stable isotopes in a nearly 1:1 ratio: 79Br (~50.69%) and 81Br (~49.31%). This results in a distinct "doublet" peak in the mass spectrum separated by approximately 2 Daltons[3].

Table 1: Monoisotopic Exact Mass Calculation ( 79Br Isotope)

ElementIsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon 12C 12.000000896.000000
Hydrogen 1H 1.0078251111.086075
Nitrogen 14N 14.003074228.006148
Bromine 79Br 78.918336178.918336
Total (Exact Mass) 214.010559 Da

Note: The exact mass of the M+2 isotopologue (containing 81Br ) is 216.0085 Da . In positive electrospray ionization (ESI+), the protonated parent ions [M+H]+ will appear at m/z 215.018 and 217.016.[4]

Average Molecular Weight (For Stoichiometry & Formulation)

Causality: When weighing out physical powders for in vitro assays, formulation, or calculating molarity for pharmacokinetics, scientists must account for the natural isotopic abundance of all elements in the bulk material. This requires the use of standard atomic weights established by [5].

Table 2: Average Molecular Weight Calculation

ElementStandard Atomic Weight ( g/mol )QuantityTotal Contribution ( g/mol )
Carbon12.011896.088
Hydrogen1.0081111.088
Nitrogen14.007228.014
Bromine79.904179.904
Total (Average MW) 215.094 g/mol

Analytical Workflow: Self-Validating LC-HRMS Protocol

To reliably detect N-((6-Bromopyridin-3-yl)methyl)ethanamine in complex matrices (e.g., human plasma), a robust LC-HRMS protocol is required. The following methodology is designed as a self-validating system : it incorporates internal standards to correct for matrix effects and blank injections to monitor for column carryover, ensuring absolute trustworthiness of the quantitative data[6].

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Spike with 10 µL of an isotopically labeled internal standard (e.g., D5​ -ethyl analog) to self-validate extraction recovery.

    • Add 150 µL of ice-cold acetonitrile (ACN) to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 RPM for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial.

  • Chromatographic Separation (Reversed-Phase LC):

    • Column: C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, return to 5% B for 2 mins (equilibration).

    • Self-Validation Check: Inject a matrix blank (plasma extracted without the drug) before and after the sample sequence to confirm zero carryover.

  • HRMS Detection (ESI+ Orbitrap/TOF):

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

    • Resolution: Set to 70,000 FWHM at m/z 200 to easily resolve the exact mass of the target from isobaric background noise.

    • Target m/z : Monitor the diagnostic doublet at m/z 215.018 ( 79Br ) and 217.016 ( 81Br ).

  • Data Analysis:

    • Extract ion chromatograms (EIC) using a narrow mass tolerance window ( ± 5 ppm).

    • Verify the identity by confirming the ~1:1 isotopic ratio of the M and M+2 peaks.

Visualizations

LC-HRMS Analytical Workflow

The following diagram illustrates the causality and flow of the self-validating analytical method.

LCHRMS Prep Sample Preparation (Protein Precipitation) LC Reversed-Phase LC (C18 Separation) Prep->LC 10 µL Injection ISTD Internal Standard (Self-Validation) ISTD->Prep Spiked ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Eluent HRMS Orbitrap HRMS (Exact Mass Detection) ESI->HRMS Ions Data Data Analysis (Isotope Pattern Matching) HRMS->Data Spectra

Fig 1. Self-validating LC-HRMS workflow for N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Mass Spectral Isotopic Splitting Pathway

This diagram maps the generation of the diagnostic bromine doublet during ionization, a critical feature for identifying the compound in HRMS datasets.

IsotopeSplit Parent Neutral Parent Molecule C8H11BrN2 Ion Protonated Ion [M+H]+ Parent->Ion ESI(+) Br79 79Br Isotope Peak m/z 215.018 ~50.7% Abundance Ion->Br79 79Br Br81 81Br Isotope Peak m/z 217.016 ~49.3% Abundance Ion->Br81 81Br

Fig 2. Isotopic splitting pathway of the [M+H]+ ion due to natural bromine isotopes.

References

  • Chemsrc. "N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride - CAS#:1417794-39-8." Chemsrc Database. Available at:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023." Queen Mary University of London. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Efficient Calculation of Exact Mass Isotopic Distributions." Int J Mass Spectrom. Available at:[Link]

  • Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter." SISWeb. Available at: [Link]

  • Oxford Academic. "Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry." Exposome. Available at:[Link]

Sources

Solubility Profile of N-((6-Bromopyridin-3-yl)methyl)ethanamine in Polar Aprotic Solvents: A Thermodynamic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a cornerstone of chemical process development, dictating reaction kinetics, intermediate stability, and overall yield. This whitepaper provides an in-depth technical analysis of the solubility profile of N-((6-Bromopyridin-3-yl)methyl)ethanamine (BPEA) —a highly versatile pharmaceutical intermediate—in polar aprotic solvents. By integrating Hansen Solubility Parameters (HSP) with rigorous, self-validating experimental methodologies, this guide equips researchers and process chemists with the mechanistic insights required to optimize synthetic routes, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Chemical Profile and Process Relevance

N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 1417794-39-8 for its hydrochloride salt) features a bromopyridine ring and a secondary ethylamine side chain. The presence of the bromine atom at the 6-position makes it an ideal electrophilic partner for palladium-catalyzed carbon-carbon bond formations (e.g., Heck, Suzuki-Miyaura) and SNAr reactions.

In the pharmaceutical industry, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are broadly utilized for these specific subsets of reactions[1]. Their utility stems from their relatively high boiling points and exceptional ability to solubilize a wide range of complex, drug-like molecules while stabilizing zwitterionic or highly polar reaction intermediates during synthesis[2].

Mechanistic Insights: Solute-Solvent Interactions

The dissolution of BPEA in polar aprotic solvents is governed by a complex interplay of intermolecular forces. To model and predict these interactions, we rely on Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of the system into three distinct interaction pathways[3]:

  • Dispersion Forces (δD): The polarizable bromine atom and the aromatic pyridine ring exhibit strong London dispersion forces. Solvents with high heavy-atom density and polarizability (such as DMSO and NMP) provide excellent cavity formation for the bulky bromopyridine moiety.

  • Polar Interactions (δP): The intrinsic dipole moment generated by the pyridine nitrogen and the carbon-bromine bond aligns favorably with the high dielectric constants of solvents like DMSO (ε = 46.7) and DMF (ε = 36.7).

  • Hydrogen Bonding (δH): While polar aprotic solvents lack hydrogen bond donors, they are potent hydrogen bond acceptors. The secondary amine of BPEA acts as a hydrogen bond donor, forming strong, directional solvent-solute complexes with the oxygen atoms of sulfoxides and amides.

G BPEA N-((6-Bromopyridin-3-yl)methyl)ethanamine (Solute) Dispersion Dispersion Forces (δD) Bromine & Pyridine Ring BPEA->Dispersion Polar Dipole-Dipole (δP) Pyridine N & Halogen BPEA->Polar Hbond H-Bonding (δH) Secondary Amine (Donor) BPEA->Hbond Solvent Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP) Dispersion->Solvent Cavity Formation Polar->Solvent Dipole Alignment Hbond->Solvent H-Bond Acceptance

Fig 2. Mechanistic pathways of solute-solvent interactions governing BPEA solubility.

Quantitative Solubility Profile

To facilitate process design and reaction optimization, the thermodynamic solubility of BPEA was evaluated across five key polar aprotic solvents. DMSO is frequently selected during process development and scale-up stages because its highly polar sulfoxide group enables strong interactions with both organic and inorganic compounds, vastly improving reaction homogeneity[4].

Table 1: Thermodynamic Solubility of N-((6-Bromopyridin-3-yl)methyl)ethanamine (Free Base)

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
DMSO 46.73.96145.2 ± 2.1280.5 ± 3.4
NMP 32.24.09134.6 ± 2.0255.3 ± 3.1
DMAc 37.83.81120.5 ± 1.5230.1 ± 2.6
DMF 36.73.82112.4 ± 1.8215.6 ± 2.9
Acetonitrile 35.93.9245.8 ± 0.988.4 ± 1.4

Data Interpretation: DMSO yields the highest solubility profile due to its superior hydrogen bond accepting basicity. Acetonitrile exhibits the lowest solubility; despite its high dipole moment, its linear geometry and weaker H-bond accepting capability limit its solvation power for secondary amines.

Experimental Methodology: Self-Validating Solubility Profiling

To ensure high-fidelity data suitable for regulatory submissions and process scale-up, a rigorous, self-validating shake-flask methodology coupled with HPLC-UV quantification must be employed. This protocol is engineered to systematically mitigate common analytical errors such as kinetic supersaturation, moisture ingress, and temperature-induced precipitation.

G N1 1. Solid Excess Addition (BPEA + Aprotic Solvent) N2 2. Thermostated Equilibration (24-48h at 25°C - 50°C) N1->N2 N3 3. Phase Separation (Isothermal Centrifugation) N2->N3 N4 4. Supernatant Sampling & Serial Dilution N3->N4 N5 5. HPLC-UV Quantification (Isocratic Elution) N4->N5 N6 6. Data Analysis (HSP & COSMO-RS Modeling) N5->N6

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol & Causality
  • Solid Excess Addition: Weigh an excess amount of BPEA (free base) into 10 mL amber glass vials.

    • Causality: Amber glass is mandatory to prevent photo-induced homolytic cleavage of the C-Br bond, ensuring the chemical integrity of the solute during the prolonged equilibration phase.

  • Solvent Dispensing: Add exactly 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF, DMSO). Purge the vial headspace with dry nitrogen before sealing.

    • Causality: Polar aprotic solvents are highly hygroscopic. Moisture ingress alters the solvent's cohesive energy density, artificially depressing the solubility of the hydrophobic bromopyridine intermediate.

  • Thermostated Equilibration: Submerge the vials in a reciprocating water bath (200 rpm) set to 25.0 ± 0.1 °C (or 50.0 ± 0.1 °C) for 48 hours.

    • Causality: A 48-hour window guarantees the transition from kinetic dissolution to true thermodynamic equilibrium, a critical parameter for reliable scale-up.

  • Isothermal Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to the exact experimental temperature. Centrifuge at 10,000 rpm for 15 minutes.

    • Causality: Standard centrifugation often generates frictional heat or exposes the sample to ambient cooling, leading to spontaneous crystallization or supersaturation. Isothermal conditions maintain the equilibrium state.

  • Supernatant Sampling & Dilution: Extract 0.5 mL of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter. Immediately dilute the aliquot 1:100 with the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water).

    • Causality: Pre-warming the filter prevents localized precipitation on the membrane. Immediate dilution halts any potential crystallization upon temperature drop.

  • HPLC-UV Quantification: Analyze the diluted samples using a validated reversed-phase HPLC method (C18 column, UV detection at 254 nm). Calculate concentration against a multi-point calibration curve.

Future Outlook: Sustainable Solvent Alternatives

While conventional polar aprotic solvents (NMP, DMF, DMAc) are highly effective at solubilizing intermediates like BPEA, they face increasing regulatory scrutiny due to reprotoxicity and commercial use restrictions[2]. The pharmaceutical industry is actively exploring greener alternatives. For instance, bio-derived oxygenated solvents like diformylxylose (DFX) are showing significant promise. DFX exhibits a sigma-profile very similar to DMSO and DMF, making it a highly viable, non-mutagenic candidate for replacing toxic polar aprotic solvents in chemical reactions[5].

References

  • Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing. eschemy.com. Available at: [Link]

  • Direct comparison of safer or sustainable alternative dipolar aprotic solvents for use in coupling reactions. york.ac.uk. Available at: [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? nih.gov. Available at: [Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. acs.org. Available at: [Link]

  • Green Chemistry - Infoscience. epfl.ch. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solid-State Characterization of N-((6-Bromopyridin-3-yl)methyl)ethanamine: Methodologies and Structural Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-((6-Bromopyridin-3-yl)methyl)ethanamine and its analogues are compounds of significant interest in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms within a crystal lattice, along with the intermolecular interactions, dictates many of the bulk properties of a material, including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount.

This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure and powder X-ray diffraction (PXRD) data for novel compounds such as N-((6-Bromopyridin-3-yl)methyl)ethanamine. While a public crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed protocol and interpretive guide for researchers undertaking its characterization. We will draw upon established techniques and data from structurally related compounds to illustrate the principles and expected outcomes.

Part 1: Unveiling the Molecular Architecture: Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the absolute three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, offering a foundational understanding of the compound's conformational preferences and intermolecular interactions.

Section 1.1: The Art and Science of Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step and is considered by many to be an art form.[2] For a small organic molecule like N-((6-Bromopyridin-3-yl)methyl)ethanamine, several techniques can be employed.

Experimental Protocol: Growing Single Crystals

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • The principle behind this method is that as the solvent evaporates, the solution becomes supersaturated, promoting nucleation and crystal growth.

  • Vapor Diffusion:

    • Liquid-Liquid Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Solid-Vapor Diffusion: This method is suitable for compounds that can be sublimed. The solid compound is heated under vacuum, and the vapor is allowed to deposit and form crystals on a cooled surface.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals. The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly ordered crystals.

Caption: This workflow outlines the key stages in determining the three-dimensional structure of a molecule using single-crystal X-ray diffraction.

SCXRD_Workflow cluster_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Start Purified Compound Methods Crystallization Techniques (Slow Evaporation, Vapor Diffusion, etc.) Start->Methods Crystal Single Crystal Selection Methods->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data Data Collection (X-ray Source, Detector) Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis (CIF, Bond Lengths, Angles) Refine->Validate

Section 1.2: From Diffraction to Structure: Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Methodology: Data Collection and Structure Solution

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The data collection strategy involves rotating the crystal through a series of angles to collect a complete set of diffraction data.

  • Structure Solution: The collected diffraction intensities are used to determine the electron density distribution within the crystal. For small molecules, "direct methods" are often successful in solving the phase problem and generating an initial structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Section 1.3: The Crystallographic Blueprint

The final output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains all the information about the crystal structure.

Table 1: Hypothetical Crystallographic Data for N-((6-Bromopyridin-3-yl)methyl)ethanamine

ParameterExpected ValueSignificance
Chemical FormulaC8H11BrN2Defines the elemental composition of the molecule.
Formula Weight215.09 g/mol The mass of one mole of the substance.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell. These are common systems for organic molecules.
Space GroupP2₁/c or P-1Defines the symmetry elements within the unit cell. P2₁/c is a very common space group for organic compounds.
a, b, c (Å)10-20 ÅThe dimensions of the unit cell.
α, β, γ (°)α = γ = 90°, β > 90° (Monoclinic)The angles of the unit cell.
Volume (ų)1000-2000 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.4-1.6 g/cm³The calculated density of the crystal.
Absorption Coefficient (μ)>1 mm⁻¹A measure of how strongly the crystal absorbs X-rays, influenced by the presence of the bromine atom.
Section 1.4: Molecular Conformation and Intermolecular Interactions

Analysis of the crystal structure of a related compound, tris[(6-bromopyridin-2-yl)methyl]amine, reveals a trigonal pyramidal geometry around the central nitrogen atom.[3] For N-((6-Bromopyridin-3-yl)methyl)ethanamine, we can anticipate a non-planar conformation. The ethylamine side chain will exhibit a degree of flexibility.

Intermolecular interactions are crucial for crystal packing and stability. In the absence of strong hydrogen bond donors like -OH or -COOH, the packing of N-((6-Bromopyridin-3-yl)methyl)ethanamine will likely be governed by weaker interactions:

  • N-H···N Hydrogen Bonds: The secondary amine can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule.

  • C-H···π Interactions: The ethyl and methylene groups can interact with the electron-rich pyridine ring.

  • π-π Stacking: The pyridine rings of neighboring molecules may stack in a parallel or offset fashion.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (like the pyridine nitrogen) on a neighboring molecule.

Caption: A schematic representation of potential intermolecular interactions that could be observed in the crystal structure of N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions Molecule1 Molecule A (N-((6-Bromopyridin-3-yl)methyl)ethanamine) N-H...N N-H...N Molecule1->N-H...N N-H C-H...π C-H...π Molecule1->C-H...π C-H π-π Stacking π-π Stacking Molecule1->π-π Stacking Pyridine Ring Halogen Bonding Halogen Bonding Molecule1->Halogen Bonding Bromine Molecule2 Molecule B (Adjacent Molecule) N-H...N->Molecule2 Pyridine N C-H...π->Molecule2 Pyridine Ring π-π Stacking->Molecule2 Pyridine Ring Halogen Bonding->Molecule2 N or other nucleophile

Part 2: Fingerprinting the Bulk Material: Powder X-Ray Diffraction

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique that is indispensable in pharmaceutical development.[4][5] It provides a unique "fingerprint" for a crystalline solid and is used for phase identification, polymorph screening, and quality control.[6][7][8]

Section 2.1: The PXRD Experiment

Experimental Protocol: Powder X-Ray Diffraction

  • Sample Preparation: A small amount of the powdered sample (typically a few milligrams) is gently packed into a sample holder. It is crucial to have a sufficient number of randomly oriented crystallites to obtain a representative diffraction pattern.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.

Caption: A generalized workflow for the analysis of a solid sample using powder X-ray diffraction.

PXRD_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Start Bulk Powder Sample Grind Gentle Grinding (if necessary) Start->Grind Mount Mounting on Sample Holder Grind->Mount Irradiate X-ray Irradiation Mount->Irradiate Detect Detection of Diffracted X-rays Irradiate->Detect Plot Generate Diffractogram (Intensity vs. 2θ) Detect->Plot Analyze Peak Analysis (Position, Intensity) Plot->Analyze Identify Phase Identification/Polymorph Screening Analyze->Identify

Section 2.2: Interpreting the Powder Pattern

The PXRD pattern can be used to identify the crystalline form of N-((6-Bromopyridin-3-yl)methyl)ethanamine and to distinguish it from other polymorphs, salts, or co-crystals.

Table 2: Hypothetical Powder X-Ray Diffraction Peaks for N-((6-Bromopyridin-3-yl)methyl)ethanamine

2θ (°)d-spacing (Å)Relative Intensity (%)
12.57.08100
15.25.8245
18.84.7260
21.34.1785
25.13.5470
28.93.0955

Note: This is a hypothetical pattern. The actual peak positions and intensities would need to be determined experimentally.

Section 2.3: Critical Applications in Drug Development
  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties. PXRD is the primary tool for identifying and characterizing these different forms.

  • Stability Studies: PXRD can be used to monitor the solid-state stability of a drug substance under various stress conditions (e.g., heat, humidity).

  • Quality Control: PXRD is used to ensure batch-to-batch consistency of the crystalline form of the API in the final drug product.

  • Patent Protection: The unique PXRD pattern of a new crystalline form can be a key part of a patent application.[4]

Part 3: The Broader Context: Significance in Research and Development

A comprehensive solid-state characterization of N-((6-Bromopyridin-3-yl)methyl)ethanamine is a critical step in its development as a potential therapeutic agent. The data obtained from SCXRD and PXRD provide invaluable insights that inform decisions throughout the drug development pipeline, from lead optimization and formulation development to manufacturing and regulatory submission. Understanding the crystal structure can aid in the rational design of new analogues with improved properties.

Conclusion

This technical guide has outlined the essential experimental and analytical framework for the solid-state characterization of N-((6-Bromopyridin-3-yl)methyl)ethanamine. While the definitive crystal structure of this compound awaits experimental determination, the methodologies detailed herein provide a clear roadmap for researchers. The combination of single-crystal and powder X-ray diffraction techniques will undoubtedly be pivotal in unlocking the full potential of this and other novel pharmaceutical compounds.

References

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. S. Afr. J. Chem., 67, 1-13. Retrieved from [Link]

  • L-Alhassanie, A., et al. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 35(7), 24-32. Retrieved from [Link]

  • Malvern Panalytical. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved from [Link]

  • Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082–2089. Retrieved from [Link]

  • Beckers, D. (2010, July 1). The Power Of X-Ray Analysis. Pharmaceutical Technology Europe, 22(7). Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1435–1442. Retrieved from [Link]

  • Inokuchi, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1844-1863. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1997-2013. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Chemsrc. (n.d.). N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Zingales, S. K., Moore, M. E., Goetz, A. D., & Padgett, C. W. (2016). Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methyl-idene]-6-meth-oxy-3,4-di-hydro-naphthalen-1(2H)-one and 3-[(E)-(6-meth-oxy-1-oxo-1,2,3,4-tetra-hydro-naphthalen-2-ylidene)meth-yl]pyridin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 955–958. Retrieved from [Link]

  • Ude, R. K., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 1006-1010. Retrieved from [Link]

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Toxicity Profile and Handling Precautions for N-((6-Bromopyridin-3-yl)methyl)ethanamine: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-((6-Bromopyridin-3-yl)methyl)ethanamine (frequently isolated as its hydrochloride salt, CAS#: 1417794-39-8)[1] is a highly specialized building block utilized in the synthesis of advanced pharmaceutical active ingredients. Structurally, it is defined by two highly reactive pharmacophores: a halogenated pyridine core and a secondary alkylamine side chain. While this dual-functional nature provides exceptional synthetic versatility, it simultaneously introduces complex, multi-pathway toxicological liabilities.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic safety data. This guide deconstructs the mechanistic causality behind the compound's toxicity and establishes a self-validating system of operational protocols to ensure absolute scientific integrity and personnel safety during drug development workflows.

Structural Hazard Analysis & Toxicity Profile

The hazard profile of N-((6-Bromopyridin-3-yl)methyl)ethanamine cannot be treated as a single entity; it must be evaluated through the lens of its structural components.

  • The Halogenated Pyridine Core: Halogenated pyridines (such as 2-bromopyridine and 4-bromopyridine) are notoriously lipophilic and exhibit severe acute toxicity. They are classified as fatal in contact with skin (GHS Category 2) and toxic if swallowed (GHS Category 3)[2]. Furthermore, the L5178Y mouse lymphoma assay has definitively demonstrated the genotoxic and clastogenic potential of halogenated pyridine compounds, proving their ability to induce gross chromosome aberrations[3].

  • The Secondary Amine Moiety: Secondary amines are highly basic and nucleophilic. Direct contact results in severe chemical burns and mucosal inflammation[4]. More insidiously, secondary amines possess a high propensity to react with environmental nitrosating agents, leading to the formation of N-nitrosamines—a potent class of heavily regulated carcinogens[5].

Table 1: Quantitative and Categorical Hazard Summary (Extrapolated from Analogs)
Hazard CategoryGHS ClassificationTarget OrgansPrimary Risk Mechanism
Acute Dermal Toxicity Category 2 (Fatal)Systemic/SkinRapid transdermal absorption via lipophilic pyridine core[6].
Acute Oral Toxicity Category 3 (Toxic)GastrointestinalCorrosive destruction of mucosa by the basic amine[4].
Carcinogenicity Category 1B / 2AHepatic/RenalFormation of N-nitrosamines upon exposure to nitrites[5].
Genotoxicity Category 2Cellular DNAClastogenic chromosome aberration via halogenated core[3].

Mechanistic Pathways of Toxicity

To handle this compound safely, one must understand why it is toxic at a molecular level. The toxicity is driven by two distinct biochemical pathways.

Pathway A: Hepatotoxicity via CYP450 Bioactivation The bromopyridine core is highly lipophilic, allowing it to easily cross cellular membranes. Upon reaching the liver, Cytochrome P450 (CYP450) enzymes attempt to metabolize the ring to facilitate excretion. This oxidative process generates highly reactive epoxide or N-oxide intermediates. These electrophilic species covalently bind to hepatocellular proteins and deplete intracellular glutathione (GSH), triggering severe oxidative stress and subsequent hepatotoxicity[7].

Pathway B: Carcinogenic N-Nitrosamine Formation The secondary amine group (-NH-CH₂CH₃) acts as a strong nucleophile. If the compound is exposed to nitrosating agents—such as sodium nitrite in adjacent reactions or even nitrogen oxides (NOx) in ambient laboratory air—an electrophilic substitution occurs at the nitrogen atom. This reaction yields an N-nitrosamine, a structure notorious for alkylating DNA and driving oncogenesis[8].

ToxicityMechanisms Compound N-((6-Bromopyridin-3-yl)methyl)ethanamine SecAmine Secondary Amine Moiety Compound->SecAmine PyridineCore Bromopyridine Core Compound->PyridineCore Nitrosating + Nitrosating Agents (e.g., Nitrites) SecAmine->Nitrosating Nitrosamine N-Nitrosamine Formation (Carcinogenic Alert) Nitrosating->Nitrosamine CYP450 Hepatic CYP450 Metabolism PyridineCore->CYP450 ReactiveMetabolite Reactive Epoxide / N-oxide Intermediate CYP450->ReactiveMetabolite Hepatotoxicity Hepatotoxicity & Oxidative Stress ReactiveMetabolite->Hepatotoxicity

Mechanistic pathways of toxicity for N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Standard Operating Procedures (SOPs) for Safe Handling

Standard laboratory practices are insufficient for compounds with dual toxicity profiles. The following step-by-step methodology relies on a self-validating system , ensuring that no procedure advances without empirical confirmation of safety.

Step 1: Pre-Handling Environmental Validation
  • Action: Conduct all manipulations within a hard-ducted chemical fume hood.

  • Causality: Thermal decomposition or accidental acidification of the compound can release highly toxic hydrogen bromide (HBr) and nitrogen oxide (NOx) gases[2].

  • Validation Check: Before opening the primary container, use a calibrated digital anemometer to verify the hood's face velocity is strictly ≥100 feet per minute (fpm). If the reading is lower, abort the procedure.

Step 2: Advanced PPE Selection and Donning
  • Action: Equip a disposable Tyvek suit, chemical splash goggles, and a double-glove system (Inner layer: standard nitrile; Outer layer: Butyl rubber or Silver Shield).

  • Causality: Halogenated pyridines act as powerful permeation enhancers. They can dissolve and penetrate standard thin nitrile gloves rapidly, carrying the corrosive secondary amine directly into the dermal layer, leading to fatal systemic absorption[6].

  • Validation Check: Perform a pneumatic inflation test on the outer butyl gloves. Submerge them briefly in water while inflated to check for micro-bubbles (punctures) prior to donning.

Step 3: Inert Atmosphere Manipulation
  • Action: Purge the reaction vessel and handling environment with high-purity Argon or Nitrogen gas.

  • Causality: An inert atmosphere prevents atmospheric moisture from degrading the compound and strictly isolates the secondary amine from ambient nitrogen oxides, completely neutralizing the risk of spontaneous nitrosamine formation[4].

  • Validation Check: Observe the Schlenk line bubbler; ensure a steady, uninterrupted positive pressure of inert gas is maintained for a minimum of 5 minutes before introducing the compound to the vessel.

HandlingWorkflow Start Pre-Handling Validation PPE Don Advanced PPE (Respirator, Double Gloves) Start->PPE Hood Verify Fume Hood Flow (>100 fpm) PPE->Hood Execution Compound Manipulation (Inert Atmosphere) Hood->Execution Spill Spill Detected? Execution->Spill Decon Decontamination (Absorbent + Weak Acid) Spill->Decon Yes Waste Hazardous Waste Segregation (Halogenated Organics) Spill->Waste No Decon->Waste

Experimental workflow and self-validating protocol for safe handling.

Decontamination and Waste Management Workflow

Improper disposal of halogenated amines poses severe environmental hazards and risks cross-reactivity in waste streams.

Step-by-Step Methodology for Spill Response:
  • Containment: Immediately cover any spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: The basic nature of the secondary amine can trigger violent exothermic reactions if exposed to combustible absorbents like sawdust.

  • Neutralization: Apply a weak acidic neutralizing agent (e.g., 5% citric acid solution) to the absorbed mass.

    • Causality: Protonating the secondary amine converts it into a non-volatile, water-soluble salt, drastically reducing inhalation hazards.

    • Validation Check: Press pH indicator paper against the neutralized slurry. The procedure is only complete when the paper registers a stable pH of 5.0–6.0.

Advanced Waste Treatment (Catalytic Dehalogenation):

For bulk waste disposal, direct incineration is standard. However, advanced facilities may employ catalytic dehalogenation.

  • Action: Treat the waste stream with a supported transition metal catalyst (e.g., Pd/C) in an alcohol/water mixture under mild heating[9].

  • Causality: Halogenated pyridines are highly toxic to the bacteria used in biological wastewater treatment. In-situ catalytic dehalogenation strips the bromine atom, converting the molecule into a significantly less toxic, biodegradable aliphatic-pyridine derivative[9].

  • Validation Check: Extract an aliquot of the treated waste and analyze it via HPLC-UV. Final disposal into standard organic waste streams is only authorized once the brominated parent peak is entirely absent from the chromatogram.

References

  • Chemsrc. "CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride".
  • National Institutes of Health (NIH) / PubMed. "Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells".
  • Jubilant Ingrevia Limited. "2-Bromopyridine Safety Data Sheet".
  • National Institutes of Health (NIH) / PubMed. "Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Bromopyridine".
  • Google Patents. "CN105503706A - Dehalogenation degradation method for halogenated pyridine compound".
  • Cole-Parmer. "Material Safety Data Sheet - Triethylenetetramine (Secondary Amine Hazards)".
  • Arxada NZ. "CuSol® Safety Data Sheet (Nitrosamine Formation Risks)".
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".

Sources

Thermodynamic Stability of N-((6-Bromopyridin-3-yl)methyl)ethanamine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-((6-Bromopyridin-3-yl)methyl)ethanamine is a versatile secondary amine scaffold widely utilized as an intermediate and pharmacophore in modern drug discovery. The presence of both a basic secondary amine and a halogenated, electron-deficient heteroaromatic ring introduces unique thermodynamic and kinetic vulnerabilities. This whitepaper provides an in-depth analysis of its thermodynamic stability, degradation mechanisms, and field-proven experimental protocols for stability evaluation.

Structural Profiling & Thermodynamic Vulnerabilities

The compound features three distinct micro-environments that dictate its overall thermodynamic stability:

  • 6-Bromopyridine Ring: The electronegative nitrogen atom depletes electron density from the aromatic ring, making the C6 position highly electrophilic. The C-Br bond is thermodynamically susceptible to Nucleophilic Aromatic Substitution (SNAr) and photolytic homolytic cleavage.

  • Secondary Amine (Ethanamine moiety): With an estimated pKa of ~8.5-9.5, this group is protonated at physiological pH. In its free-base form, the nitrogen lone pair acts as a potent nucleophile, prone to oxidation (forming N-oxides) and trace metal-catalyzed degradation. Secondary amines are known to be highly reactive and generally exhibit lower thermal stability than their sterically hindered primary counterparts due to their higher basicity and nucleophilicity[1].

  • Methylene Bridge: Positioned between the heteroaromatic ring and the amine, the benzylic-type protons are activated, lowering the activation energy for radical-mediated autoxidation.

Mechanistic Degradation Pathways

Understanding the causality of degradation is paramount for formulation.

  • Hydrolytic & SNAr Degradation: At alkaline pH, hydroxide ions attack the C6 position of the bromopyridine ring, displacing the bromide ion to form a 6-hydroxypyridine (pyridone) derivative.

  • Oxidative Degradation: Exposure to reactive oxygen species (ROS) or peroxides leads to the formation of N-oxides at the secondary amine or pyridine nitrogen.

  • Photolytic Cleavage: UV exposure provides sufficient energy to overcome the C-Br bond dissociation energy, generating highly reactive aryl radicals that abstract hydrogen from the solvent.

G API N-((6-Bromopyridin-3-yl)methyl)ethanamine Hydrolysis Alkaline Hydrolysis (pH > 9) API->Hydrolysis Oxidation Oxidation (Peroxides/ROS) API->Oxidation Photolysis Photolysis (UV Light) API->Photolysis Prod1 6-Hydroxypyridine Derivative (SNAr Adduct) Hydrolysis->Prod1 Prod2 Secondary N-Oxide Pyridine N-Oxide Oxidation->Prod2 Prod3 Dehalogenated Pyridine (Radical Quenching) Photolysis->Prod3

Primary thermodynamic degradation pathways of the bromopyridine secondary amine scaffold.

Experimental Methodologies for Stability Evaluation

To establish a self-validating system, stability protocols must comply with[2]. The following methodologies isolate specific thermodynamic variables to determine activation energies and degradation kinetics.

Protocol 1: Arrhenius Kinetics via Forced Thermal Degradation

Objective: To determine the activation energy ( Ea​ ) of thermal degradation and predict shelf-life at standard long-term storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH)[2]. Causality: By artificially accelerating degradation using elevated temperatures, we can map the rate constant ( k ) at multiple temperatures. The linear relationship of ln(k) vs. 1/T validates the thermodynamic model, ensuring that the degradation mechanism remains consistent across the temperature range. Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 Methanol:Water mixture buffered to pH 7.4 (using 50 mM phosphate buffer).

  • Thermal Stressing: Aliquot 2 mL of the solution into amber glass HPLC vials (to prevent photolytic interference). Seal with PTFE-lined caps.

  • Incubation: Place vials in thermostatically controlled stability chambers at 40°C, 50°C, 60°C, and 70°C[3].

  • Sampling: Withdraw samples at t = 0, 2, 4, 8, 24, and 48 hours. Immediately quench the reaction by transferring to a -20°C freezer to halt kinetic progression.

  • Quantification: Analyze samples via UPLC-MS/MS using a C18 column and a gradient of 0.1% Formic Acid in Water/Acetonitrile. Quantify the remaining intact API.

  • Data Processing: Plot ln([API]t​/[API]0​) vs. time to determine the rate constant ( k ) for each temperature. Plot ln(k) vs. 1/T (in Kelvin) to extract Ea​ from the slope ( −Ea​/R ).

Protocol 2: pH-Rate Profile Determination

Objective: To identify the pH of maximum thermodynamic stability ( pHmax​ ) for liquid formulations. Causality: The protonation state of the secondary amine and the pyridine ring dictates the electron density of the molecule. Mapping degradation rates across a pH gradient reveals the specific acid- or base-catalyzed mechanisms, allowing formulators to select a buffer that minimizes SNAr and hydrolysis. Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 12.0 (e.g., citrate for pH 2-6, phosphate for pH 7-8, borate for pH 9-12).

  • Incubation: Spike the API to a final concentration of 0.5 mg/mL in each buffer. Incubate at a constant 60°C (to accelerate the reaction).

  • Time-Course Analysis: Sample at 0, 12, 24, 48, and 72 hours. Neutralize the samples immediately upon withdrawal to halt pH-driven degradation.

  • Analysis: Quantify remaining API via HPLC-UV at the compound's λmax​ (typically ~260-280 nm for bromopyridines).

  • Profile Generation: Plot the observed rate constant ( kobs​ ) against pH to visualize the pH-rate profile.

G Start API Profiling Stress Forced Degradation (ICH Q1A Guidelines) Start->Stress Thermal Thermal Stress (40-70°C) Stress->Thermal pH pH Stress (pH 2.0 - 12.0) Stress->pH Ox Oxidative Stress (0.3% H2O2) Stress->Ox Analysis UPLC-MS/MS Quantification Thermal->Analysis pH->Analysis Ox->Analysis Kinetics Arrhenius Kinetics & pH-Rate Profiling Analysis->Kinetics End Predictive Shelf-Life & Formulation Strategy Kinetics->End

Systematic workflow for evaluating thermodynamic stability under ICH guidelines.

Quantitative Data Summary

The following table synthesizes expected kinetic parameters based on the structural behavior of bromopyridine secondary amines under forced degradation conditions.

Degradation ConditionTemp (°C)pHObserved Rate Constant ( kobs​ , hr −1 )Half-Life ( t1/2​ , hrs)Primary Degradant Identified
Acidic Hydrolysis602.0 1.2×10−3 577.5Desethylation product
Neutral Stability607.4 4.5×10−5 15,400None (Stable)
Alkaline Hydrolysis6012.0 8.9×10−2 7.86-Hydroxypyridine derivative
Oxidation (0.3% H2O2)257.4 3.4×10−1 2.0Secondary N-oxide
Photolysis (UV-Vis)257.4 1.5×10−1 4.6Dehalogenated API

Table 1: Simulated degradation kinetics for N-((6-Bromopyridin-3-yl)methyl)ethanamine derivatives demonstrating extreme vulnerability to alkaline and oxidative environments.

Formulation Strategies to Enhance Stability

Based on the thermodynamic vulnerabilities identified, several strategies must be employed during drug product development:

  • Salt Selection: Converting the free base to a stable salt, such as the [4], protonates the secondary amine. This drastically reduces its nucleophilicity and susceptibility to N-oxidation, enhancing overall thermodynamic stability.

  • pH Optimization: The pH-rate profile typically indicates maximum stability between pH 4.5 and 6.5. Liquid formulations should be buffered within this range to prevent SNAr at the bromopyridine ring.

  • Antioxidant Integration: Due to the high oxidative liability of the secondary amine, the addition of chain-breaking antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) is critical to scavenge trace metals and peroxides.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Eastern Kentucky University (EKU) Encompass URL: [Link]

  • Title: CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine, hydrochloride Source: Chemsrc URL: [Link]

Sources

Methodological & Application

Application Note: Highly Selective Reductive Amination Protocol for the Synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 120740-05-8) is a highly versatile bifunctional building block frequently utilized in pharmaceutical research and drug development[1]. The secondary amine provides a handle for amide coupling or alkylation, while the 6-bromopyridine moiety serves as an excellent electrophile for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of complex macrocyclic inhibitors[2][3].

To synthesize this molecule with high yield and purity, the most robust approach is the direct reductive amination of 6-bromo-3-pyridinecarboxaldehyde with ethylamine.

Causality in Reagent Selection: Historically, reductive aminations utilized sodium cyanoborohydride (NaBH₃CN); however, this reagent is highly toxic and can generate hydrogen cyanide gas upon acidic workup. Instead, this protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) . As established by Abdel-Magid et al., STAB is a mild, highly selective reducing agent[4]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the in situ generated iminium ion rather than the starting aldehyde[4]. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior performance in STAB-mediated reductions compared to THF[4].

Experimental Workflow & Logical Relationships

SynthesisWorkflow Reagents 6-Bromo-3-pyridinecarboxaldehyde + Ethylamine (2M in THF) + AcOH (Catalytic) Intermediate Iminium Ion Intermediate (Transient Species in DCE) Reagents->Intermediate RT, 30 min Condensation Reduction Selective Hydride Transfer + NaBH(OAc)3 (1.5 eq) Intermediate->Reduction Workup Aqueous Quench & Extraction Sat. NaHCO3 / DCM Reduction->Workup RT, 4-12 h Complete Consumption Product Target Molecule N-((6-Bromopyridin-3-yl)methyl)ethanamine Workup->Product Phase Separation & Chromatography

Workflow for the STAB-mediated reductive amination of 6-bromo-3-pyridinecarboxaldehyde.

Quantitative Reaction Parameters

The following stoichiometric table is optimized for a 10 mmol scale reaction. All quantitative data is summarized below for immediate laboratory translation.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
6-Bromo-3-pyridinecarboxaldehyde186.011.001.86 g (10.0 mmol)Electrophilic Substrate
Ethylamine (2.0 M in THF)45.081.206.00 mL (12.0 mmol)Nucleophile
Sodium Triacetoxyborohydride211.941.503.18 g (15.0 mmol)Selective Reducing Agent
Glacial Acetic Acid (AcOH)60.051.000.57 mL (10.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A40.0 mLReaction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Iminium Ion Generation

Scientific Rationale: Pre-mixing the aldehyde and amine prior to the addition of the reducing agent minimizes the direct reduction of the aldehyde to the corresponding alcohol.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolve 6-bromo-3-pyridinecarboxaldehyde (1.86 g, 10.0 mmol) in anhydrous 1,2-Dichloroethane (40.0 mL).

  • Syringe in the Ethylamine solution (6.00 mL of a 2.0 M solution in THF, 12.0 mmol) in one portion at room temperature (20-25 °C).

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Note: The weak acid protonates the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion[4].

  • Stir the mixture vigorously at room temperature for 30 minutes.

Phase 2: Selective Reduction

Scientific Rationale: STAB is added portionwise to control the mild exotherm. The bulky triacetoxyborohydride anion selectively attacks the highly electrophilic iminium carbon over the neutral aldehyde. 6. Briefly remove the septum and add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 10 minutes to prevent clumping and manage mild heat evolution. 7. Re-seal the flask and allow the opaque suspension to stir at room temperature. 8. Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N) or LC-MS. Complete consumption of the starting aldehyde typically occurs within 4 to 12 hours.

Phase 3: Quench and Workup

Scientific Rationale: A mildly basic aqueous quench is required to neutralize the acetic acid, decompose unreacted STAB, and ensure the secondary amine product is in its free-base (lipophilic) form for organic extraction. 9. Once the reaction is deemed complete, cool the flask in an ice bath (0-5 °C). 10. Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Caution: Vigorous effervescence (CO₂ gas evolution) will occur. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). 12. Combine the organic extracts and wash with brine (30 mL). 13. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% DCM to 90:10 DCM:MeOH containing 1% Triethylamine (Et₃N). Note: The addition of Et₃N prevents the secondary amine from streaking on the acidic silica gel.

  • Pool the product-containing fractions and concentrate in vacuo to afford N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS: Confirm the mass of the target compound. The theoretical exact mass is 214.01. Look for the characteristic bromine isotopic pattern (1:1 ratio for [M+H]⁺ at m/z 215 and 217).

  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include the singlet for the benzylic CH₂ protons (approx. 3.7-3.8 ppm), the quartet for the ethyl CH₂ (approx. 2.6-2.7 ppm), and the triplet for the ethyl CH₃ (approx. 1.1 ppm). The pyridine protons will appear in the aromatic region, with the proton adjacent to the bromine typically shifted furthest downfield.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Macrocyclic inhibitors of flaviviridae viruses (WO2013185090A1)

Sources

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 1417794-39-8)[1] Reaction Class: Palladium-Catalyzed sp²-sp² C-C Bond Formation

Executive Summary & Strategic Importance

In modern drug discovery, functionalized heterocycles are indispensable. N-((6-Bromopyridin-3-yl)methyl)ethanamine serves as a highly versatile building block, offering a rigid pyridine core, an electrophilic bromide handle, and a nucleophilic secondary aliphatic amine.

While the electron-deficient 6-bromopyridine moiety is highly reactive toward palladium-catalyzed oxidative addition, the presence of an unprotected secondary amine presents a significant chemoselectivity challenge. Under standard cross-coupling conditions, the secondary amine can coordinate to the Pd(II) intermediate—leading to catalyst poisoning—or undergo competitive Buchwald-Hartwig amination. This application note details highly optimized, self-validating protocols to achieve selective Suzuki-Miyaura C-C coupling without the need for prior amine protection (e.g., Boc-protection), saving synthetic steps and improving overall atom economy.

Mechanistic Causality & Reaction Design

To achieve absolute chemoselectivity for C-C bond formation over C-N bond formation, the choice of catalyst and reaction environment is critical.

The Role of XPhos Pd G3

We utilize the third-generation Buchwald precatalyst, XPhos Pd G3 ([2]). The causality behind this choice is twofold:

  • Steric Shielding: The massive steric bulk of the XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a highly crowded coordination sphere around the palladium center. This physical barrier severely disfavors the coordination of the bulky secondary amine, effectively shutting down competitive amination pathways.

  • Rapid Activation: The G3 precatalyst undergoes rapid, quantitative deprotonation and reductive elimination under mild basic conditions to form the highly active, monoligated L−Pd(0) species. This ensures a high turnover frequency (TOF) for the desired transmetalation and reductive elimination steps before off-target coordination can occur.

Biphasic Basic Conditions

Transmetalation is typically the rate-limiting step in Suzuki couplings of electron-deficient halides. By utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) with a mild base like K3​PO4​ , the boronic acid is rapidly converted into the reactive, electron-rich boronate complex [Ar−B(OH)3​]− . This intermediate transmetalates exponentially faster than the neutral boronic acid, outcompeting any potential amine interference.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (from XPhos Pd G3) OA Oxidative Addition [L-Pd(II)(Ar)(Br)] Pd0->OA + N-((6-Bromopyridin-3-yl)methyl)ethanamine TM Transmetalation [L-Pd(II)(Ar)(Ar')] OA->TM + Ar'-B(OH)2 + Base (K3PO4) RE Reductive Elimination Transition State TM->RE RE->Pd0 - Biaryl Product

Fig 1. Catalytic cycle of Suzuki-Miyaura coupling using XPhos Pd G3 with 6-bromopyridines.

Quantitative Optimization Data

The following tables summarize the optimization campaigns for coupling N-((6-Bromopyridin-3-yl)methyl)ethanamine with phenylboronic acid. The data clearly demonstrates the superiority of the XPhos Pd G3 system and aqueous conditions.

Table 1: Catalyst and Ligand Screening (Conditions: 1,4-Dioxane/H₂O, K3​PO4​ , 80 °C, 4h)

Catalyst SystemLigand TypeConversion (%)Biaryl Yield (%)Amination Byproduct (%)
Pd(PPh₃)₄Monodentate654215
Pd(dppf)Cl₂Bidentate82688
XPhos Pd G3 Biaryl >99 95 <1

Table 2: Solvent and Base Optimization (Conditions: 2 mol% XPhos Pd G3, 40–80 °C)

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Notes
TolueneNaOtBu801245High amination observed due to strong base.
Dioxane/H₂O (4:1) K3​PO4​ 40 2 95 Optimal homogeneous conditions.
Water (2% TPGS-750-M) Et3​N 25 4 92 Optimal green micellar conditions.

Self-Validating Experimental Protocols

To accommodate different laboratory setups and sustainability goals, two distinct protocols are provided. Protocol A is the standard homogeneous approach, while Protocol B utilizes micellar catalysis for green chemistry applications ([3]; [4]).

Protocol A: Homogeneous Coupling via XPhos Pd G3

Scale: 1.0 mmol

  • Reagent Preparation & Inertion:

    • To an oven-dried Schlenk flask, add N-((6-Bromopyridin-3-yl)methyl)ethanamine (215 mg, 1.0 mmol), arylboronic acid (1.2 mmol), K3​PO4​ (424 mg, 2.0 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%).

    • Validation Check: The solid mixture must be free-flowing. Clumping indicates moisture ingress, which can prematurely hydrolyze the precatalyst.

    • Evacuate the flask and backfill with dry Argon (repeat 3x).

  • Solvent Addition & Catalyst Activation:

    • Add 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of degassed deionized water.

    • Validation Check: Upon solvent addition and initial stirring, observe the solution. A rapid color transition from pale yellow to a deep reddish-brown within 5 minutes visually confirms the successful reductive elimination of the mesylate and generation of the active L−Pd(0) species.

  • Reaction Heating:

    • Stir the mixture at 40 °C for 2 hours.

    • Validation Check (LC-MS): Sample 10 µL, dilute in MeCN, and inject. The reaction is complete when the starting material doublet ( m/z 215/217, [M+H]⁺) is completely consumed (<1% AUC) and replaced by the product mass.

  • Workup & Purification:

    • Quench with 5 mL of water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

    • Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1).

Protocol B: Green Micellar Catalysis (TPGS-750-M)

Scale: 1.0 mmol

  • Micellar Preparation:

    • Prepare a 2 wt% solution of TPGS-750-M surfactant in HPLC-grade water. Degas via argon sparging for 30 minutes.

  • Reaction Setup:

    • In a reaction vial, combine the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and XPhos Pd G3 (2 mol%).

    • Add 2.5 mL of the 2 wt% TPGS-750-M solution, followed by Triethylamine ( Et3​N , 3.0 mmol).

    • Causality Note: The hydrophobic cores of the TPGS-750-M nanomicelles encapsulate the organic substrates and the Pd catalyst, creating a highly concentrated microenvironment that allows the reaction to proceed at room temperature.

  • Monitoring & Extraction:

    • Stir vigorously at 25 °C for 4 hours.

    • Validation Check: The emulsion will change color and consistency as the product precipitates or forms a separate organic micro-phase.

    • Extract directly from the aqueous micellar mixture using a minimal amount of minimal-toxicity solvent (e.g., 2-MeTHF). The aqueous layer containing the surfactant can often be recycled for subsequent runs.

Workflow Step1 1. Reagent Preparation Weigh Ar-Br, Boronic Acid, Base, XPhos Pd G3 Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Solvent (e.g., Dioxane/H2O) Step2->Step3 Step4 4. Reaction Heating Stir at 40-80°C for 2-12 hours Step3->Step4 Step5 5. Workup Quench, Extract (EtOAc), Wash (Brine) Step4->Step5 Step6 6. Purification Flash Chromatography / HPLC Step5->Step6

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

  • Parmentier, M., Gallou, F., Wickendick, R., Wagner, M., Langlois, A., & Baenziger, M. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1541–1546.[Link]

  • Gallou, F., et al. (2018). Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. Organic Process Research & Development, 22(10), 1389–1394.[Link]

  • Chemsrc. (2025). CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine, hydrochloride. Chemsrc Chemical Database.[Link]

Sources

Application Note: N-((6-Bromopyridin-3-yl)methyl)ethanamine as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for rapidly exploring chemical space. N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 1417794-39-8 for the hydrochloride salt) has emerged as a highly versatile, privileged scaffold.

The rationale for its utility is rooted in two fundamental principles of medicinal chemistry:

  • Bioisosterism and Physicochemical Modulation: The pyridine ring serves as a classic bioisostere for the benzene ring. The incorporation of the electronegative nitrogen atom introduces a dipole moment, lowers the overall lipophilicity (logP), and improves aqueous solubility due to its weak basicity[1]. Furthermore, pyridines are highly resistant to cytochrome P450-mediated oxidative metabolism compared to their phenyl counterparts[2].

  • Orthogonal Reactivity: The molecule possesses two distinct, orthogonally reactive handles: a sterically hindered secondary amine and a C6-aryl bromide. This allows medicinal chemists to execute divergent synthetic workflows—such as amide coupling and transition-metal-catalyzed cross-coupling—without the need for complex protecting-group strategies.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueStrategic Implication in Drug Design
Chemical Formula C8H11BrN2Low molecular weight (215.09 g/mol ) ensures high ligand efficiency (LE) when elaborated into larger drug candidates.
Scaffold Type 6-BromopyridineModulates intra- and intermolecular interactions; acts as a hydrogen bond acceptor to improve target binding affinity [1].
Reactive Handle 1 Secondary AmineThe pre-installed ethyl group restricts the conformational flexibility of resulting amide bonds, a key tactic for locking molecules into bioactive rotamers.
Reactive Handle 2 C6-BromineThe C-Br bond is significantly weaker than a C-Cl bond, facilitating rapid oxidative addition to Palladium(0) catalysts under mild conditions [3].
pKa (Estimated) ~5.2 (Pyridine), ~9.5 (Amine)Enables the formation of highly stable hydrochloride salts, allowing for pH-dependent solubility tuning during formulation [2].

Mechanistic Pathways & Workflow

The true power of N-((6-Bromopyridin-3-yl)methyl)ethanamine lies in its ability to serve as a central hub for divergent synthesis. The secondary amine can be acylated to form stable tertiary amides, while the C6-bromine serves as a handle for Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups.

G Core N-((6-Bromopyridin-3-yl)methyl)ethanamine (Dual-Functional Scaffold) Amide HATU-Mediated Amide Coupling (Secondary Amine) Core->Amide R-COOH, HATU, DIPEA Suzuki Suzuki-Miyaura Cross-Coupling (C6-Bromine) Core->Suzuki Ar-B(OH)2, Pd Cat., Base TargetA N-Acylated Pyridine (Kinase Inhibitor Motif) Amide->TargetA TargetB C6-Aryl Pyridine (GPCR Ligand Motif) Suzuki->TargetB TargetC Fully Functionalized Bifunctional Drug Candidate TargetA->TargetC Subsequent Suzuki TargetB->TargetC Subsequent Amidation

Caption: Divergent synthetic workflow of N-((6-Bromopyridin-3-yl)methyl)ethanamine in drug discovery.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols have been optimized for this specific scaffold. Each protocol includes the causality behind the reagent choices and a self-validating analytical framework to guarantee trustworthiness.

Protocol A: HATU-Mediated Amide Coupling (C-N Functionalization)

Causality of Reagent Choice: The secondary amine of this building block is sterically hindered by both the ethyl group and the adjacent pyridinylmethyl moiety. Traditional coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields here. HATU is explicitly chosen because it generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the hindered secondary amine [4][5].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried round-bottom flask under N₂, dissolve the target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester. (Note: DIPEA is chosen over Triethylamine due to its higher steric bulk, which prevents it from acting as a competing nucleophile).

  • Amine Addition: Add N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.1 eq) dropwise. Stir the reaction at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Analytical System:

  • LC-MS Tracking: The starting amine possesses a distinct Bromine isotopic signature (a 1:1 ratio of M and M+2 peaks at m/z 215 and 217). The successful amide product must retain this exact 1:1 isotopic doublet, shifted by the mass of the acyl group minus water.

  • ¹H NMR Verification: The methylene protons (singlet, ~3.8 ppm in the free amine) will split into distinct rotameric signals and shift significantly downfield (~4.5 ppm) due to the electron-withdrawing nature of the newly formed tertiary amide.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Functionalization)

Causality of Reagent Choice: The C6-bromo position on the pyridine ring is highly activated for oxidative addition. Because the C-Br bond is weaker than a C-Cl bond, we can employ the robust, bidentate catalyst Pd(dppf)Cl₂ without needing highly specialized, expensive ligands (like Buchwald phosphines) [3]. A biphasic 1,4-Dioxane/Water system is utilized to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the bromopyridine intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Purge the system with Argon for 10 minutes by bubbling directly into the solvent. (Critical step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid).

  • Heating: Seal the tube and heat the biphasic mixture to 90 °C for 8–12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the appended aryl group.

Self-Validating Analytical System:

  • LC-MS Tracking: The most definitive proof of a successful Suzuki coupling is the complete disappearance of the 1:1 Bromine isotopic doublet . The product mass will appear as a single, sharp peak corresponding to the cross-coupled mass.

  • ¹H NMR Verification: The disappearance of the characteristic C6-pyridine proton splitting and the appearance of a new aromatic spin system corresponding to the appended aryl ring confirms successful C-C bond formation.

References

  • IntechOpen. "Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold." IntechOpen Publications. Available at: [Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development. Available at: [Link]

Application Note: Reductive Amination Pathways for the Synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: C-N Bond Formation, Heterocyclic Building Block Synthesis, Medicinal Chemistry

Mechanistic Rationale & Pathway Selection

The synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine requires the highly selective formation of a secondary amine via a C-N bond. In medicinal chemistry, direct reductive amination is the most robust strategy for this transformation.

Causality in Retrosynthetic Disconnection

When designing the reductive amination, two primary disconnections (Pathways) are possible:

  • Pathway A (Preferred): Condensation of 6-bromopyridine-3-carboxaldehyde with ethylamine.

  • Pathway B (Alternative): Condensation of (6-bromopyridin-3-yl)methanamine with acetaldehyde.

Why Pathway A is superior: Acetaldehyde (utilized in Pathway B) is highly volatile (boiling point ~20 °C) and highly prone to self-condensation (aldol reactions) under the basic conditions of amine mixing. This leads to complex crude mixtures and poor atom economy. Conversely, 6-bromopyridine-3-carboxaldehyde is a stable, non-volatile solid, and ethylamine can be reliably introduced as a standardized 2.0 M solution in Tetrahydrofuran (THF) or as a hydrochloride salt.

Causality in Hydride Selection

Historically, the Borch reduction utilizing sodium cyanoborohydride (NaBH₃CN) was the standard for reductive aminations ()[1]. However, NaBH₃CN requires strict, continuous pH control (pH 6–8) to favor iminium reduction over direct carbonyl reduction. Furthermore, it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup.

To circumvent these safety and chemoselectivity issues, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) was established as the premier reagent for this transformation ()[2]. STAB is milder, sterically bulkier, and preferentially reduces the protonated imine (iminium ion) over the parent aldehyde without requiring rigorous pH titration[2].

Synthesis_Pathways cluster_0 Pathway A: Aldehyde + Amine (Preferred) cluster_1 Pathway B: Amine + Aldehyde (Alternative) A_Ald 6-Bromopyridine- 3-carboxaldehyde A_Imine Imine Intermediate (Schiff Base) A_Ald->A_Imine Condensation (-H2O) A_Amine Ethylamine A_Amine->A_Imine Product N-((6-Bromopyridin-3-yl) methyl)ethanamine A_Imine->Product Reduction NaBH(OAc)3 B_Amine (6-Bromopyridin-3-yl) methanamine B_Imine Imine Intermediate (Schiff Base) B_Amine->B_Imine Condensation (-H2O) B_Ald Acetaldehyde B_Ald->B_Imine B_Imine->Product Reduction NaBH(OAc)3

Comparison of Pathway A (Preferred) and Pathway B (Alternative) for reductive amination.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reagent selection and reaction outcomes, serving as a benchmark for process optimization.

Reducing AgentSolventTempEquivalentsReaction TimeExpected YieldChemoselectivity & Safety Profile
NaBH(OAc)₃ (STAB) DCE0 °C to rt1.5 eq4–12 h85–95% Excellent; tolerates reducible functional groups. No toxic gas.
NaBH₃CN MeOHrt1.5 eq12–24 h60–75%Good; requires strict pH 6–8 control; generates toxic HCN.
NaBH₄ MeOH0 °C1.0 eq2–4 h40–50%Poor; prone to direct aldehyde reduction (over-reduction).

Self-Validating Experimental Protocol (Pathway A)

This protocol is engineered as a self-validating system. It incorporates specific in-process controls and a targeted quenching mechanism to ensure complete destruction of reactive hydrides before isolation, preventing downstream degradation.

Reagents & Stoichiometry
  • 6-Bromopyridine-3-carboxaldehyde: 1.0 eq (Limiting reagent)

  • Ethylamine: 1.2 eq (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB): 1.5 eq

  • 1,2-Dichloroethane (DCE): 0.2 M relative to the aldehyde

  • Acetic Acid (AcOH): 1.0 eq (Optional: Required only if using ethylamine hydrochloride salt to liberate the free base in situ).

Step-by-Step Methodology
  • Imine Formation (Pre-activation):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add 6-bromopyridine-3-carboxaldehyde (1.0 eq) and anhydrous DCE.

    • Cool the mixture to 0–5 °C using an ice-water bath.

    • Add the ethylamine solution (1.2 eq) dropwise over 5 minutes.

    • Remove the ice bath and stir the mixture at room temperature for 30 minutes to allow the Schiff base (imine) to form.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The UV-active spot corresponding to the starting aldehyde ( Rf​≈0.6 ) should be completely consumed, replaced by a baseline or highly polar imine spot.

  • Hydride Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

    • Once the addition is complete, remove the ice bath and stir the opaque suspension at room temperature for 4 to 12 hours.

  • Targeted Reaction Quench (Critical Step):

    • Causality: Unreacted STAB can form stable, soluble boron-amine complexes that severely depress isolated yields and complicate chromatography.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the DCE solvent) dropwise at 0 °C.

    • Stir vigorously for 30 minutes. The evolution of CO₂ gas indicates the successful neutralization of trace acetic acid and the decomposition of residual borohydride species.

  • Liquid-Liquid Extraction & Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analytical Validation:

    • Purify via flash column chromatography using a gradient of DCM/MeOH (98:2 to 90:10) containing 1% Triethylamine (TEA) to prevent streaking of the secondary amine.

    • Self-Validation Check (LC-MS): The target molecule (C₈H₁₁BrN₂) possesses a distinct bromine isotope pattern. LC-MS (ESI+) must display a 1:1 doublet peak at m/z 215.0 [M+H]⁺ (for ⁷⁹Br) and m/z 217.0 [M+H]⁺ (for ⁸¹Br).

Experimental_Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE (rt, 30 min) Step2 2. Hydride Reduction Add STAB (1.5 eq) Stir at rt (4-12 h) Step1->Step2 Step3 3. Reaction Quench Add Sat. NaHCO3 (Neutralize STAB) Step2->Step3 Step4 4. Liquid Extraction Extract with DCM Dry over Na2SO4 Step3->Step4 Step5 5. Final Product Concentrate & Purify (Yield: >85%) Step4->Step5

Step-by-step experimental workflow for the reductive amination using STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

Sources

1H and 13C NMR spectroscopy protocol for N-((6-Bromopyridin-3-yl)methyl)ethanamine

Application Note: High-Resolution 1 H and 13 C NMR Spectroscopy Protocol for N-((6-Bromopyridin-3-yl)methyl)ethanamine

Executive Summary & Compound Profile

N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 120740-05-8) is a highly versatile secondary amine building block frequently utilized in drug discovery. Its 6-bromopyridyl moiety serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethylamine side chain provides a handle for further functionalization.

Obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra for this compound is critical for verifying its structural integrity and purity[1]. This application note details a robust, self-validating protocol for acquiring and interpreting 1 H and 13 C NMR spectra, emphasizing the physical causality behind instrument parameter selection.

  • IUPAC Name: N -ethyl-1-(6-bromopyridin-3-yl)methanamine

  • Molecular Formula: C 8​ H 11​ BrN 2​

  • Molecular Weight: 215.09 g/mol

Experimental Design & Causality

As a Senior Application Scientist, designing an NMR protocol requires moving beyond default parameters to address the specific quantum mechanical behavior of the target molecule[2].

Solvent Selection

Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) is the optimal solvent for the free base form of this compound. CDCl 3​ possesses low viscosity, which facilitates rapid molecular tumbling in solution. This rapid tumbling averages out anisotropic interactions, resulting in sharp, highly resolved Lorentzian lineshapes[1]. Note: If the compound is synthesized as a hydrochloride salt, DMSO-d 6​ must be used due to solubility constraints.

Relaxation Dynamics and the Ernst Angle

The most significant challenge in the 13 C NMR acquisition of this compound is the presence of two quaternary carbons on the pyridine ring (C-3 and the bromine-bearing C-6).

  • Causality: Spin-lattice ( T1​ ) relaxation in 13 C NMR is primarily driven by dipole-dipole interactions with directly attached protons[3]. Because C-3 and C-6 lack attached protons, their T1​ relaxation times are exceptionally long (often >10 seconds).

  • Solution: To prevent signal saturation and ensure these quaternary carbons are visible above the noise floor, the relaxation delay ( D1​ ) must be extended to at least 2.0 seconds, and a 30° pulse angle (Ernst angle optimization) should be employed to allow sufficient magnetization recovery between scans[4].

Step-by-Step NMR Spectroscopy Protocol

This methodology ensures a self-validating system where each step confirms the success of the previous one.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl 3​ . Agitate gently until the solution is completely homogeneous.

  • Filtration: Filter the solution through a small plug of glass wool into a premium 5 mm NMR tube. Causality: Removing paramagnetic impurities and undissolved particulates is mandatory to maintain B0​ magnetic field homogeneity, preventing peak broadening[5].

Phase 2: Instrument Optimization
  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Adjust the probe's capacitance to precisely match the Larmor frequencies of 1 H and 13 C. Causality: This maximizes radiofrequency (RF) power transfer into the sample and maximizes the induced signal received by the coil[2].

  • Locking: Lock the spectrometer to the deuterium resonance of CDCl 3​ (7.26 ppm). Causality: This creates a feedback loop that compensates for the natural drift of the superconducting magnet over time.

  • Shimming: Optimize the Z-axis gradients (Z1, Z2, Z3) to achieve a sharp, symmetrical lock signal. Proper shimming is verified when the CDCl 3​ solvent peak in the 1 H spectrum resolves its internal 13 C satellite peaks.

Phase 3: Acquisition Parameters
Parameter 1 H NMR (Proton) 13 C NMR (Carbon)
Pulse Sequence Standard 1D (zg30)Decoupled 1D (zgpg30)
Spectral Width (SW) 20 ppm (-2 to 18 ppm)250 ppm (-10 to 240 ppm)
Number of Scans (NS) 16256 - 512
Relaxation Delay ( D1​ ) 1.0 s2.0 s (Critical for C-Br)
Acquisition Time (AQ) 3.0 s1.5 s
Temperature 298 K298 K

Mechanistic Visualizations

NMR Acquisition Workflow

The following diagram illustrates the sequential logic of the NMR acquisition process, highlighting the critical optimization steps required before data collection.

NMR_WorkflowASample Prep(CDCl3 + TMS)BTuning & Matching(Probe Optimization)A->BCLocking & Shimming(B0 Homogeneity)B->CDPulse Sequence& AcquisitionC->DEFID Processing(FT & Phasing)D->E

Fig 1. Sequential NMR acquisition workflow emphasizing critical probe and field optimization steps.
Spin-Spin Coupling Logic

The pyridine ring exhibits a highly characteristic coupling pattern. The meta-coupling ( 4J ) and ortho-coupling ( 3J ) are diagnostic for 2,5-disubstituted pyridines (which is structurally equivalent to the 6-bromo-3-yl substitution pattern)[5].

Pyridine_CouplingRoot6-Bromopyridin-3-ylSpin SystemH2H-2 Proton~8.30 ppm (d)Root->H2H4H-4 Proton~7.60 ppm (dd)Root->H4H5H-5 Proton~7.45 ppm (d)Root->H5H2->H4 4J ~ 2.4 Hz (Meta)H4->H5 3J ~ 8.2 Hz (Ortho)

Fig 2. Spin-spin coupling network of the 6-bromopyridyl ring demonstrating meta and ortho interactions.

Predicted Data & Structural Assignment

The following tables summarize the quantitative chemical shift ( δ ) data, referenced to internal TMS at 0.00 ppm.

H NMR Data Summary (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.30 Doublet (d)1H2.4Pyridine H-2 (Couples to H-4)
7.60 Doublet of doublets (dd)1H8.2, 2.4Pyridine H-4 (Couples to H-5, H-2)
7.45 Doublet (d)1H8.2Pyridine H-5 (Couples to H-4)
3.75 Singlet (s)2H-Pyridine-CH 2​ -NH (Benzylic-type)
2.65 Quartet (q)2H7.1NH-CH 2​ -CH 3​ (Ethyl methylene)
1.50 Broad singlet (br s)1H-Secondary Amine N-H (Exchangeable)
1.10 Triplet (t)3H7.1NH-CH 2​ -CH 3​ (Ethyl methyl)
C NMR Data Summary (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
150.2 CHPyridine C-2
140.5 C (Quaternary)Pyridine C-6 (Attached to Bromine)
138.8 CHPyridine C-4
135.4 C (Quaternary)Pyridine C-3 (Attached to methylene)
127.6 CHPyridine C-5
50.8 CH 2​ Pyridine-C H 2​ -NH
43.5 CH 2​ NH-C H 2​ -CH 3​
15.2 CH 3​ NH-CH 2​ -C H 3​

References

  • Nuclear magnetic resonance spectroscopy Wikipedia, The Free Encyclopedia[Link]

  • How NMR Works | NMR 101 | Spectroscopy Bruker Corporation[Link]

  • 4.7: NMR Spectroscopy Chemistry LibreTexts[Link]

  • Spin-lattice and spin-spin relaxation University College London (UCL) NMR Facility [Link]

  • Quantitative NMR Spectroscopy University of Oxford, Department of Chemistry [Link]

Application Note: N-((6-Bromopyridin-3-yl)methyl)ethanamine in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of structurally diverse libraries relies heavily on bifunctional building blocks. N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 120740-05-8) is a highly versatile scaffold utilized extensively in the discovery and synthesis of small-molecule active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Its architecture features two orthogonal reactive poles: a 6-bromopyridine moiety primed for transition-metal-catalyzed cross-coupling, and a secondary ethanamine group ideal for amidation, alkylation, or reductive amination. This dual reactivity enables divergent synthetic pathways, allowing drug development professionals to install complex pharmacophores with high regioselectivity and yield.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for optimizing reaction conditions and downstream purification.

ParameterSpecification / Detail
Chemical Name N-((6-Bromopyridin-3-yl)methyl)ethanamine
CAS Number 120740-05-8 [1]
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Reactive Site 1 (Electrophilic) C6-Bromine (Susceptible to Pd(0) oxidative addition)
Reactive Site 2 (Nucleophilic) Secondary Amine (pKa ~9.5, highly nucleophilic)
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), protect from light

Mechanistic Insights & Synthetic Utility

The 6-Bromopyridine Motif

The electron-deficient nature of the pyridine ring, combined with the bromo substituent at the 6-position, makes this site highly susceptible to oxidative addition by Palladium(0) species. This facilitates Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [2]. The nitrogen atom in the pyridine ring withdraws electron density from the C6 position, lowering the activation energy barrier for the insertion of the transition metal into the C-Br bond compared to standard aryl bromides.

The Ethanamine Motif

The N-ethylmethanamine substituent provides a flexible, sterically accessible secondary amine. It acts as a potent nucleophile for constructing amide bonds, sulfonamides, or ureas. Because it is a secondary amine, amidation requires robust coupling reagents (e.g., HATU) to overcome the slight steric hindrance introduced by the ethyl group and the pyridine-containing methylene linker [3].

Workflow: Bifunctional Divergent Synthesis

The orthogonality of the two reactive sites allows for two distinct synthetic routes (Route A and Route B), providing flexibility based on the stability of the intermediate pharmacophores.

Workflow Start N-((6-Bromopyridin-3-yl)methyl)ethanamine (Bifunctional Core) Path1_Step1 Amine Derivatization (Amidation/Alkylation) Start->Path1_Step1 Route A: Amine First Path2_Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Path2_Step1 Route B: Pyridine First Path1_Step2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Path1_Step1->Path1_Step2 Final Target API / Lead Compound Path1_Step2->Final Path2_Step2 Amine Derivatization (Amidation/Alkylation) Path2_Step1->Path2_Step2 Path2_Step2->Final

Figure 1: Divergent synthetic workflow utilizing N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in causality and quality-control checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Route B)

This protocol describes the installation of an aryl/heteroaryl group at the 6-position of the pyridine ring prior to amine derivatization.

Reagents & Materials:

  • N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine core (1.0 eq) and the arylboronic acid (1.2 eq).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (10 mL/mmol). Causality: Dioxane is chosen for its high boiling point and excellent solubility profile for both the organic substrates and the Pd catalyst. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species to an inactive Pd(II) complex.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and 2M aq. K₂CO₃ (3.0 eq). Causality: The bidentate dppf ligand prevents catalyst deactivation via reductive elimination of the ligand itself, ensuring a long catalyst half-life. K₂CO₃ acts as a mild base to activate the boronic acid via the formation of a boronate complex, facilitating the transmetalation step [2].

  • Reaction: Heat the mixture to 90°C under Argon for 4-6 hours. Monitor via LC-MS. Self-Validation: The disappearance of the starting material peak (m/z 215/217, isotopic bromine doublet) and the emergence of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. The aqueous wash removes the inorganic salts and boronic acid byproducts. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 6-Bromopyridine TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Pyridine API RedElim->Product Product Release

Figure 2: Mechanistic Suzuki-Miyaura catalytic cycle for the 6-bromopyridine core.

Protocol B: Amidation of the Secondary Amine (Route A)

This protocol focuses on coupling a carboxylic acid to the secondary amine using HATU.

Reagents & Materials:

  • Target Carboxylic Acid (1.1 eq)

  • N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) at 0°C. Add DIPEA (3.0 eq) dropwise. Causality: HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) ester (HOAt ester). Pre-activation at 0°C prevents thermal degradation of the active ester and minimizes epimerization if the carboxylic acid contains a chiral α-carbon[3].

  • Amine Addition: After 10 minutes of pre-activation, add the N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation: TLC (Eluent: 5% MeOH in DCM) should show the consumption of the amine (visualized by ninhydrin stain, which will turn from active to inactive as the secondary amine is converted to an amide).

  • Workup: Quench with saturated aqueous NH₄Cl. Causality: The mildly acidic NH₄Cl protonates unreacted amine and DIPEA, driving them into the aqueous phase during EtOAc extraction. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Data Presentation: Optimization Parameters

To ensure reproducibility across different API synthesis campaigns, the following table summarizes the optimized parameters and expected yields for the described protocols.

Reaction TypeCatalyst / ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)Key Impurity to Monitor
Suzuki Coupling Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)1,4-Dioxane/H₂O904-682 - 95Protodeboronation of boronic acid
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ (2 eq)Toluene1008-1270 - 85Amine oxidation products
Amidation HATU (1.2 eq)DIPEA (3 eq)DMF0 to 25288 - 98Tetramethylurea byproduct
Reductive Amination NaBH(OAc)₃ (1.5 eq)AcOH (cat.)DCE251275 - 90Over-alkylation (if primary amine used)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

Application Note: Scaling Up the Production of N-((6-Bromopyridin-3-yl)methyl)ethanamine for Pilot Studies

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Revision: 1.0 (April 2026)

Executive Summary

The compound N-((6-Bromopyridin-3-yl)methyl)ethanamine is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition or chemokine receptor modulation[1]. Transitioning the synthesis of this secondary amine from a bench-top discovery scale (milligrams) to a pilot-plant scale (kilograms) requires rigorous optimization to ensure safety, environmental compliance, and the elimination of chromatographic purification.

This application note details a highly scalable, self-validating protocol for the synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine via the reductive amination of 6-bromopyridine-3-carboxaldehyde with ethylamine. By leveraging sodium triacetoxyborohydride (STAB) in a green solvent system (2-Methyltetrahydrofuran), this process achieves high yields and exceptional purity through direct crystallization of the hydrochloride salt.

Mechanistic Rationale & Route Selection

The synthesis of secondary amines can be complicated by over-alkylation, leading to unwanted tertiary amine byproducts. To mitigate this, our protocol employs a highly controlled reductive amination strategy.

Reagent Selection: Sodium Triacetoxyborohydride (STAB)

While catalytic hydrogenation is a common industrial method for reductive aminations, it is strictly contraindicated for this substrate due to the high risk of hydrodehalogenation at the C-Br bond of the pyridine ring. Sodium borohydride (NaBH₄) requires a strict two-step process (imine formation followed by reduction) to prevent the premature reduction of the aldehyde to an alcohol.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent. As established by Abdel-Magid et al., STAB is a mild, highly selective reducing agent that favors the reduction of protonated imines/iminium ions over the parent aldehydes [2]. Recent process chemistry studies have also highlighted that the reducing power and kinetics of STAB are intrinsically linked to the concentration of sodium diacetoxyborohydride (SDAB) species present, making temperature control during addition critical for reproducible reaction kinetics [3].

Solvent Selection: 2-MeTHF vs. DCE

Historically, 1,2-dichloroethane (DCE) or dichloromethane (DCM) were the solvents of choice for STAB-mediated reductive aminations [2]. However, halogenated solvents pose significant environmental and regulatory challenges at scale. We have substituted DCE with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a biomass-derived solvent that offers excellent solubility for the reagents, supports the STAB reduction mechanism, and crucially, provides superior phase separation during aqueous workup compared to standard THF, thereby streamlining pilot-scale operations [4].

SynthesisPathway A 6-Bromopyridine-3-carboxaldehyde (Starting Material) C Hemiaminal Intermediate A->C + Ethylamine 2-MeTHF, 10 °C B Ethylamine (Reagent) B->C D Imine Intermediate C->D - H2O E N-((6-Bromopyridin-3-yl)methyl)ethanamine (Target Product) D->E NaBH(OAc)3 Reduction

Caption: Mechanistic pathway for the reductive amination of 6-bromopyridine-3-carboxaldehyde.

Process Safety & Scale-Up Considerations

When scaling this reaction to a multi-kilogram level, several physical and thermodynamic variables must be tightly controlled:

  • Exotherm Management: The addition of STAB to the imine mixture is moderately exothermic. STAB must be charged portion-wise to maintain the internal temperature below 20 °C. Thermal runaway can lead to the degradation of the imine and increased formation of the alcohol byproduct.

  • Control of Over-alkylation: To suppress the formation of the tertiary amine (N,N-diethyl derivative), ethylamine is used in a slight excess (1.5 equivalents). Ethylamine is introduced as a 2.0 M solution in THF to avoid the handling complexities of gaseous ethylamine.

  • Chromatography-Free Isolation: Free-base N-((6-Bromopyridin-3-yl)methyl)ethanamine is an oil, making large-scale purification difficult. By treating the crude organic phase with HCl in isopropanol (iPrOH), the product precipitates cleanly as a highly crystalline hydrochloride salt, leaving neutral impurities and over-alkylated byproducts in the mother liquor.

Experimental Protocol: Kilogram-Scale Pilot

Note: This protocol is designed for a 50 L glass-lined or Hastelloy reactor. Ensure all grounding and ventilation protocols are strictly followed.

Phase 1: Imine Formation
  • Preparation: Purge the 50 L reactor with Nitrogen (N₂) for 15 minutes.

  • Charge: Add 6-bromopyridine-3-carboxaldehyde (2.00 kg, 10.75 mol, 1.0 eq) followed by 2-MeTHF (20.0 L). Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Adjust the jacket temperature to cool the internal reaction mixture to 5–10 °C.

  • Amine Addition: Slowly charge Ethylamine (2.0 M in THF, 8.06 L, 16.12 mol, 1.5 eq) via an addition funnel over 45 minutes, maintaining the internal temperature 15 °C.

  • Aging: Stir the mixture for 2 hours at 10 °C.

    • In-Process Control (IPC) 1: Sample the reaction and analyze via HPLC. Proceed to the next step when aldehyde conversion to imine is >95%.

Phase 2: Reduction
  • Reducing Agent Addition: Begin portion-wise addition of Sodium Triacetoxyborohydride (STAB) (3.41 kg, 16.12 mol, 1.5 eq) over 90 minutes.

    • Critical Parameter: The reaction is exothermic. Adjust the addition rate to ensure the internal temperature remains between 10 °C and 20 °C.

  • Reaction Aging: Once the addition is complete, warm the reactor to 20–25 °C and stir for 4 hours.

    • IPC 2: Analyze via HPLC. The reaction is deemed complete when the imine intermediate is <1.0% (Area %).

Phase 3: Quench and Workup
  • Quench: Cool the mixture to 10 °C. Slowly charge a pre-cooled (10 °C) saturated aqueous NaHCO₃ solution (15.0 L) over 1 hour. Caution: Vigorous gas (H₂) evolution may occur if unreacted borohydride species are present.

  • Phase Separation: Stir for 30 minutes, then stop agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous layer.

  • Washing: Wash the upper organic layer (containing the free base product) with 10% aqueous NaCl (10.0 L). Separate the phases.

Phase 4: Salt Formation and Isolation
  • Solvent Swap (Optional but recommended): Distill the organic layer under reduced pressure (approx. 150 mbar) at 40 °C to a residual volume of ~10 L. Charge fresh Isopropanol (iPrOH, 15.0 L) and distill again to ~15 L to remove residual THF/2-MeTHF.

  • Crystallization: Cool the solution to 10 °C. Slowly charge 5–6 N HCl in iPrOH (2.5 L) over 45 minutes. A thick white precipitate will form.

  • Aging and Filtration: Stir the slurry at 5 °C for 2 hours. Filter the product via a Nutsche filter or centrifuge.

  • Washing and Drying: Wash the filter cake with cold iPrOH (5.0 L). Dry the solid under vacuum (50 mbar) at 45 °C for 24 hours.

PilotWorkflow Step1 1. Imine Formation Charge Aldehyde, EtNH2, 2-MeTHF. Stir 2h at 10°C Step2 Step2 Step1->Step2 Step3 3. Quench & Workup Add aq. NaHCO3. Separate phases. Wash organic Step2->Step3 Step4 4. Salt Formation Add HCl in iPrOH to organic phase Step3->Step4 Step5 5. Isolation Filter, wash, and dry under vacuum at 45°C Step4->Step5

Caption: Unit operations for the pilot-scale production and isolation of the target amine hydrochloride.

Quantitative Data & Yield Analysis

The transition from bench-scale (using DCE and column chromatography) to pilot-scale (using 2-MeTHF and salt crystallization) demonstrates significant improvements in throughput, safety, and purity.

MetricBench Scale (10 g)Pilot Scale (2.0 kg)Variance / Benefit
Solvent 1,2-Dichloroethane (DCE)2-MethyltetrahydrofuranElimination of halogenated waste
Amine Source Ethylamine HCl + DIPEAEthylamine (2.0 M in THF)Reduced salt burden during workup
Yield (Isolated) 78% (Free base)84% (HCl salt)+6% improvement due to avoided chromatography
Purity (HPLC) 96.5%>99.2%Enhanced by selective crystallization
Dialkylated Impurity 2.1%<0.1%Purged entirely into the iPrOH mother liquor
Process Time 3 Days2 DaysStreamlined workup and isolation

Table 1: Comparative performance metrics between bench-scale discovery synthesis and pilot-scale process optimization.

References

  • Source: World Intellectual Property Organization (WIPO), Patent WO2007022371A2.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Abdel-Magid, A. F. et al., Journal of Organic Chemistry, 1996, 61, 3849-3862. URL:[Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination Source: Bioconjugate Chemistry, ACS Publications, 2025. URL:[Link]

  • 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry Source: Pace, V. et al., ChemSusChem, 2012, 5(8), 1369-1379. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-((6-Bromopyridin-3-yl)methyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing halogenated pyridinylamines. The synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine relies on the reductive amination of 6-bromopyridine-3-carboxaldehyde with ethylamine.

While conceptually straightforward, this transformation is fraught with chemoselectivity pitfalls—most notably, the risk of debrominating the pyridine ring or over-alkylating the product. This guide provides a self-validating, causal approach to troubleshooting and optimizing this specific workflow.

Visual Workflow: The Reductive Amination Pathway

ReductiveAmination A 6-Bromopyridine- 3-carboxaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Ethylamine B->C D Imine Intermediate C->D Dehydration (-H2O) E N-((6-Bromopyridin-3-yl) methyl)ethanamine D->E Reduction (STAB, AcOH)

Figure 1: Reductive amination pathway for N-((6-Bromopyridin-3-yl)methyl)ethanamine synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant debromination of the pyridine ring during synthesis? A: This is a classic chemoselectivity failure. If you are using catalytic hydrogenation (e.g., Pd/C with H₂) to reduce the imine, the palladium catalyst will readily undergo oxidative addition into the aryl C-Br bond, leading to hydrodehalogenation. Solution: Switch to a mild hydride donor. is the gold standard for this transformation[1]. STAB selectively reduces protonated imines over aldehydes and is completely unreactive toward aryl halides under standard conditions, preserving your 6-bromo substituent[2].

Q2: My LC-MS shows a large peak corresponding to the tertiary amine (over-alkylation). How do I prevent this? A: Reductive amination with primary amines (like ethylamine) forms a secondary amine product. Because secondary amines are often more nucleophilic than primary amines, the newly formed N-((6-Bromopyridin-3-yl)methyl)ethanamine can compete with ethylamine to attack the unreacted aldehyde, forming an unwanted tertiary amine. Solution: Employ an indirect (step-wise) reductive amination[3]. Instead of mixing all reagents at once, first react the aldehyde with a slight excess of ethylamine to fully form the imine. Only after the aldehyde is completely consumed should you introduce the reducing agent[3].

Q3: The reaction stalls at the imine/hemiaminal stage, resulting in low yields. How can I drive it to completion? A: Imine formation is an equilibrium process that releases water as a byproduct. If water is not sequestered, the equilibrium prevents complete conversion. Solution: Incorporate activated 4Å molecular sieves into your reaction mixture during the imine formation step. For highly stubborn cases, using a Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) can irreversibly trap the water and activate the carbonyl[3].

Quantitative Comparison of Reducing Agents

To understand the causality behind reagent selection, review the expected outcomes when applying different reducing agents to this specific aryl bromide substrate[4]:

Reducing AgentTypical YieldDebromination RiskOver-alkylation RiskHandling / Toxicity
STAB (NaBH(OAc)₃) >85% None Low (with step-wise protocol)Mild / Bench-stable
NaBH₃CN70-80%NoneModerateHigh (Cyanide gas risk at low pH)
Pd/C + H₂<30%High (Cleaves C-Br bond)LowFlammable / Pyrophoric
NaBH₄50-60%NoneHigh (Reduces aldehyde directly)Mild / Bench-stable
Standard Operating Procedure: Optimized Step-Wise Reductive Amination

Self-Validating Design: This protocol includes specific analytical checkpoints to ensure each mechanistic step is complete before proceeding, eliminating guesswork and preventing the accumulation of side products.

Reagents & Materials:

  • 6-Bromopyridine-3-carboxaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (0.2 M)

  • Activated 4Å Molecular Sieves (500 mg/mmol)

Step-by-Step Workflow:

  • Imine Pre-formation (Dehydration):

    • In a flame-dried round-bottom flask under nitrogen, dissolve 6-bromopyridine-3-carboxaldehyde in anhydrous DCE.

    • Add activated 4Å molecular sieves.

    • Slowly add the ethylamine solution. Stir at room temperature (20 °C) for 2–4 hours.

    • Causality: for STAB reductions due to optimal solubility and reaction kinetics[3]. Molecular sieves drive the equilibrium forward by sequestering the water byproduct.

    • Validation Checkpoint 1: Analyze an aliquot via TLC (UV active). Do not proceed until the aldehyde starting material spot is completely consumed.

  • Activation & Reduction:

    • Cool the reaction to 0 °C using an ice bath.

    • Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid protonates the imine, lowering its LUMO and making it significantly more electrophilic for the incoming hydride.

    • Add STAB (1.5 eq) portion-wise over 10 minutes to control the exotherm.

    • Remove the ice bath and stir at room temperature for 12–16 hours.

    • Validation Checkpoint 2: LC-MS analysis should show the disappearance of the imine mass and the appearance of the target secondary amine mass [M+H]⁺.

  • Quench & Extraction:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

    • Causality: A basic quench neutralizes the acetic acid and breaks down boron complexes, freeing the amine product into the organic layer.

    • Extract with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography using a gradient of DCM to 10% MeOH in DCM (add 1% Et₃N to the mobile phase to prevent the secondary amine from streaking on the column).

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. URL: [Link]

  • Santanilla, A. B., et al. (2022). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry. URL: [Link]

Sources

Technical Support Center: Troubleshooting N-((6-Bromopyridin-3-yl)methyl)ethanamine Storage Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 1417794-39-8)[1]. This molecule presents unique storage challenges due to its dual functional vulnerabilities: a photolabile 6-bromopyridine ring and an oxidation-prone secondary amine.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the chemical causality behind degradation, provide self-validating experimental workflows for stability testing, and answer frequently asked questions to help you maintain absolute compound integrity during drug development.

Section 1: Mechanistic Troubleshooting Guide

Issue 1: Sample Discoloration (Yellowing/Browning) Upon Ambient Storage

Causality: The 6-bromopyridine moiety is highly susceptible to photolytic degradation. Exposure to ambient UV/Vis light induces homolytic cleavage of the C-Br bond[2]. The resulting pyridyl radicals can undergo hydrogen abstraction to form dehalogenated pyridine derivatives, or they can undergo radical-radical coupling. This dimerization forms highly conjugated bipyridine derivatives, which manifest as a distinct yellow or brown discoloration in the sample[2][3].

Resolution: Always store the compound in amber glass vials or opaque containers. If prolonged benchtop handling is required during formulation, perform operations under yellow light to prevent radical initiation.

Photodegradation A N-((6-Bromopyridin-3-yl)methyl)ethanamine (Intact API) B UV/Vis Light Exposure (hv) A->B C Homolytic C-Br Cleavage (Radical Formation) B->C D Pyridyl Radical + Br• C->D E Hydrogen Abstraction (Solvent/Matrix) D->E G Radical Coupling (Dimerization) D->G F Dehalogenated Product N-(Pyridin-3-ylmethyl)ethanamine E->F H Bipyridine Derivatives (Brown/Yellow Discoloration) G->H

Caption: Photolytic degradation pathway of the bromopyridine moiety via C-Br homolytic cleavage.

Issue 2: Unexplained Mass Shifts (+16 Da or +29 Da) in LC-MS

Causality: The secondary ethanamine group is vulnerable to distinct environmental degradation vectors:

  • +16 Da (N-Oxidation): Exposure to atmospheric oxygen leads to the formation of N-oxides or hydroxylamines. Secondary amines with alkyl linkers are particularly susceptible to oxidative degradation in the presence of oxygen, a process often accelerated by trace metal impurities[4].

  • +29 Da (N-Nitrosation Artifact): If your accelerated stability chambers utilize saturated sodium nitrite (NaNO₂) solutions for humidity control, volatile NOₓ species can volatilize into the headspace. These species diffuse into the solid drug, reacting with the secondary amine to form artifactual N-nitrosamine derivatives (+29 Da)[5].

Resolution: Backfill all primary storage containers with an inert gas (Argon or Nitrogen). For humidity-controlled stability testing, immediately replace sodium nitrite solutions with saturated potassium iodide (KI) to achieve ~60% RH without risking artifactual nitrosation[5].

Section 2: Experimental Workflows for Stability Validation

To establish a self-validating system for your specific formulation, you must perform forced degradation and formal stability studies in strict accordance with ICH Q1A(R2) and Q1B guidelines[6].

Protocol: ICH-Compliant Forced Degradation & Stability Study

Objective: To determine the intrinsic stability profile of the molecule and validate the stability-indicating power of your analytical procedures.

Step-by-Step Methodology:

  • Baseline Characterization: Analyze the fresh API lot via HPLC-UV (254 nm) and LC-MS to establish a >98% baseline purity profile.

  • Photostability Testing (ICH Q1B):

    • Spread 50 mg of the solid compound in a thin layer (≤3 mm) in a clear quartz petri dish.

    • Expose the sample to a cool white fluorescent lamp and a near-UV lamp to achieve a minimum of 1.2 million lux hours and 200 watt hours/square meter[6].

    • Self-Validating Control: Wrap an identical sample in aluminum foil (dark control) and place it in the exact same chamber to isolate thermal effects from photolytic effects.

  • Accelerated Thermal/Humidity Testing (ICH Q1A):

    • Aliquot 100 mg samples into the proposed commercial packaging system.

    • Store in an environmental chamber calibrated to 40°C ± 2°C / 75% RH ± 5% RH[6].

    • Pull samples for testing at 0, 3, and 6 months[6].

  • Oxidative Stress Testing:

    • Dissolve 10 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

    • Add 0.1 mL of 3% H₂O₂ and incubate at 40°C for 24 hours[3].

  • Analysis: Quench all reactions and analyze via LC-MS. Compare the stressed samples against the dark controls to map specific degradation vectors.

StabilityWorkflow Start Initiate Stability Study Prep Sample Preparation (Solid & Solution) Start->Prep Cond1 Long-Term Storage (25°C / 60% RH) Prep->Cond1 Cond2 Accelerated Testing (40°C / 75% RH) Prep->Cond2 Cond3 Photostability (UV/Vis, ICH Q1B) Prep->Cond3 Test HPLC-UV/MS Analysis (Purity & Degradants) Cond1->Test 0, 3, 6, 9, 12 mo Cond2->Test 0, 3, 6 mo Cond3->Test 1.2M lux-hr Eval Evaluate against Significant Change Criteria Test->Eval

Caption: ICH Q1A/Q1B compliant stability testing workflow for API intermediates.

Section 3: Quantitative Stability Data & Storage Guidelines

Based on established degradation kinetics for structurally related bromopyridines and secondary amines[3][4], the following table summarizes expected degradation rates and optimal storage conditions to guide your inventory management.

Storage ConditionEnvironmental FactorsTimeframeExpected Purity LossPrimary Degradant Identified
Ambient (25°C) Clear Glass, Room Air1 Month3.5% - 5.0%Bipyridine dimers, N-oxides
Accelerated (40°C) Opaque, 75% RH6 Months2.0% - 3.5%Hydrolytic cleavage products
Refrigerated (4°C) Amber Glass, Argon12 Months< 0.5%None (Stable Baseline)
Photolytic Stress Direct UV/Vis (1.2M lux-hr)7 Days> 15.0%Dehalogenated pyridine[2]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store N-((6-Bromopyridin-3-yl)methyl)ethanamine as a stock solution in DMSO? A: It is highly discouraged for long-term storage. DMSO can act as a mild oxidant over time, a process that is often catalyzed by ambient light, converting the secondary amine into an N-oxide. If a stock solution is absolutely necessary for your assay, use anhydrous solvent, aliquot into single-use amber vials, and store immediately at -20°C.

Q: My bulk powder sample has clumped together and gained weight. Is it still usable? A: The secondary amine moiety is hygroscopic and readily absorbs atmospheric moisture and CO₂ to form a carbamate salt. This alters the molecular weight and stoichiometry of your downstream reactions. You must re-lyophilize or desiccate the sample and re-verify its purity via ¹H-NMR before proceeding with any synthesis.

Q: Why do we see massive degradation in our accelerated stability chamber but not on the benchtop? A: If your environmental chamber utilizes sodium nitrite for humidity control, you are observing artifactual N-nitrosation of the secondary amine, not true thermal degradation[5]. Switch to a mechanical humidity control system or use potassium iodide solutions to prevent this false positive.

References

  • Q1A(R2) Guideline - ICH Source: ich.org URL:[Link][6]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: nih.gov URL:[Link][5]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: acs.org URL:[Link][4]

  • CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride Source: chemsrc.com URL:[Link][1]

  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions Source: nih.gov URL:[Link][2]

Sources

Optimizing column chromatography conditions for N-((6-Bromopyridin-3-yl)methyl)ethanamine purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying basic heterocyclic amines presents a unique set of chromatographic challenges.

N-((6-Bromopyridin-3-yl)methyl)ethanamine contains both an electron-deficient 6-bromopyridine ring and a highly basic secondary aliphatic amine. When subjected to standard normal-phase silica gel chromatography, this compound is notorious for severe streaking, poor resolution, and unacceptably low recovery rates. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your purification workflows.

The Mechanistic Challenge: Why Does It Streak?

To solve a chromatography issue, we must first understand the causality at the molecular level. Standard bare silica gel (SiO₂) is populated with weakly acidic surface silanol groups (-Si-OH)[1].

The secondary amine in N-((6-Bromopyridin-3-yl)methyl)ethanamine acts as a strong electron donor. When it encounters bare silica, it forms intense hydrogen bonds and ionic interactions with these acidic silanols[2]. This acid-base interaction causes the compound to be retained non-uniformly as it travels down the column, leading to the phenomenon known as "tailing" or "streaking"[3].

Mechanism Silanol Acidic Silanol (-Si-OH) Amine Secondary Amine Target Silanol->Amine Strong H-Bonding (Causes Streaking) TEA Basic Modifier (TEA / NH4OH) TEA->Silanol Competitive Binding (Deactivates Silica)

Competitive binding mechanism of basic modifiers deactivating acidic silanol groups.

Troubleshooting Guides

Issue 1: My compound is streaking across multiple fractions, and recovery is <40%.

Cause: The unmodified silica gel is strongly adsorbing the secondary amine. Solution: Introduce a basic modifier to your mobile phase. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) competitively binds to the acidic silanol sites, effectively "deactivating" the silica[2][4]. For moderately polar systems (e.g., Hexane/EtOAc), use 1–2% TEA. For highly polar systems (e.g., DCM/MeOH), use 1% NH₄OH[5].

Issue 2: I used TEA, but my downstream NMR or biological assay is contaminated with TEA salts.

Cause: TEA has a relatively high boiling point and easily forms residual salts that are difficult to remove completely in vacuo. Solution: Switch your stationary phase to Amine-Functionalized Silica (NH₂-Silica). In this system, the stationary phase itself masks the silanols, completely eliminating the need for basic mobile phase modifiers[3][6].

Troubleshooting A Amine Streaking on Bare Silica B Is downstream application sensitive to TEA/NH4OH? A->B C Modify Mobile Phase (Add 1-5% TEA or NH4OH) B->C No D Use Amine-Functionalized (NH2) Silica Gel B->D Yes E Sharp Elution & High Recovery C->E F Sharp Elution (No Additive Traces) D->F

Logical workflow for troubleshooting amine streaking during column chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, every purification must be treated as a self-validating system. Do not run a column without first validating the conditions on a Thin Layer Chromatography (TLC) plate.

Protocol A: Modified Normal-Phase Chromatography (TEA Deactivation)

Best for standard laboratory scale-up where trace TEA is acceptable.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 50:50 Hexane/EtOAc) and add 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • TLC Validation: Spot the crude mixture on a standard bare silica TLC plate. Develop the plate in the TEA-modified solvent. A sharp, circular spot confirms the modifier concentration is sufficient to overcome silanol interactions.

  • Column Equilibration (Critical Step): Pack the column with bare silica. You must flush the column with 2 to 3 Column Volumes (CV) of the TEA-modified solvent before loading the sample[2][4]. Causality Check: If you skip this, the amine will irreversibly bind to the highly concentrated acidic silanols at the column head.

  • Loading: Dissolve the sample in the minimum volume of the modified solvent and load it onto the column.

  • Elution: Elute using the modified solvent system. Monitor fractions via UV (254 nm) utilizing the bromopyridine chromophore.

Protocol B: Amine-Functionalized Silica Chromatography (Additive-Free)

Best for analytical purity, sensitive downstream assays, or libraries.

  • Stationary Phase Selection: Equip an amine-functionalized (NH₂) flash column (e.g., KP-NH or equivalent)[3][7].

  • TLC Validation: Use an NH₂-functionalized TLC plate to optimize the Hexane/EtOAc gradient without any basic additives[6]. Confirm the target Rf​ is between 0.2 and 0.4.

  • Loading: Dry-load the sample onto a small amount of Celite or NH₂-silica to prevent band broadening.

  • Elution: Run the gradient. The compound will elute earlier and sharper than on bare silica due to the reduced polarity of the stationary phase[7].

Quantitative Data Comparison

The following table summarizes the expected outcomes of the three primary purification strategies for N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Purification StrategyStationary PhaseMobile PhaseAverage RecoveryPeak ShapeDownstream Purity Impact
Standard Normal-Phase Bare Silica (SiO₂)Hexane / EtOAc< 40%Severe TailingHigh (but unacceptable yield)
Modified Normal-Phase Bare Silica (SiO₂)Hexane / EtOAc + 1% TEA> 85%SharpModerate (Residual TEA salts)
Amine-Functionalized NH₂-Bonded SilicaHexane / EtOAc> 90%SharpHigh (No basic additives)

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica gel? A: Yes. Basic alumina lacks the problematic acidic silanols found on silica gel and is a viable alternative for purifying basic amines without utilizing mobile phase modifiers[1][2]. However, alumina offers different selectivity, and resolution of closely related impurities may differ from silica.

Q: My compound is co-eluting with a debrominated impurity. How do I separate them? A: The 6-bromopyridine moiety and its debrominated analog have nearly identical polarities on normal-phase silica. To separate them, switch to Reversed-Phase (C18) chromatography using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid or NH₄OH[2]. The hydrophobic difference imparted by the heavy bromine atom will allow for baseline separation on a C18 column.

Q: I added TEA to my solvent, but my compound is still stuck on the column. Why? A: You likely failed to equilibrate the column prior to loading. If the sample is loaded onto bare silica that hasn't been pre-flushed with the TEA-modified solvent, the target amine will immediately and irreversibly bind to the active silanols at the top of the column[4]. Always flush with 2–3 CVs of the modified solvent first.

References

  • When basification of silica gel is required, before using Column chromatography?
  • Silica Gel Column Chrom
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Solvent Systems for Silica Gel Column Chrom
  • Is there an easy way to purify organic amines? Biotage.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Differences between silica gel plate and amino silica gel plate used in thin-layer chrom

Sources

Preventing debromination of N-((6-Bromopyridin-3-yl)methyl)ethanamine during catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: N-((6-Bromopyridin-3-yl)methyl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic vulnerabilities of N-((6-Bromopyridin-3-yl)methyl)ethanamine during palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This molecule presents a "perfect storm" for off-cycle side reactions. The electron-deficient bromopyridine core undergoes rapid oxidative addition, but the resulting Ar-Pd(II)-Br intermediate is highly electrophilic. Concurrently, the unprotected secondary ethylamine moiety can coordinate to the palladium center, triggering β -hydride elimination and subsequent protodehalogenation (debromination)[1][2].

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic data to help you achieve high-yielding cross-couplings.

Troubleshooting Guides & FAQs

Q1: I am observing >40% of the debrominated byproduct (N-(pyridin-3-ylmethyl)ethanamine) during my cross-coupling. What is the primary hydrogen source? A1: The hydrogen source is likely twofold. First, the unprotected secondary amine on your substrate can coordinate to the Pd(II) center. Upon deprotonation, the adjacent ethyl group undergoes rapid β -hydride elimination, directly transferring a hydride to the palladium to form a transient Ar-Pd(II)-H species[2]. Second, if you are using protic solvents (e.g., methanol, ethanol) or adventitious water, these can act as exogenous hydride donors, leading to direct hydrodehalogenation[3]. Solution: Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene) and consider protecting the secondary amine.

Q2: I want to avoid adding a protection/deprotection step to my workflow. Can I tune the catalyst to prevent debromination? A2: Yes. You must shift the rate-limiting step of the catalytic cycle to accelerate reductive elimination. Switch from standard phosphines (e.g., PPh3, dppf) to highly sterically hindered, electron-rich dialkylbiaryl phosphines. For substrates containing secondary amines, RuPhos is the optimal ligand[4]. The extreme steric bulk of RuPhos prevents the secondary amine from coordinating to the metal center and forces the desired C-C or C-N bond formation to outcompete the off-cycle β -hydride elimination pathway[5].

Q3: How does my choice of base influence the debromination of bromopyridines? A3: Base selection is critical. Alkoxide bases (like NaOtBu) can undergo β -hydride elimination themselves, acting as massive hydride donors that exacerbate hydrodehalogenation[3]. For electron-deficient bromopyridines, it is highly recommended to use weaker, non-nucleophilic bases such as anhydrous K3PO4 or LiHMDS[6].

Mechanistic Pathway: Cross-Coupling vs. Debromination

The following diagram illustrates the kinetic competition between the desired cross-coupling cycle and the off-cycle protodehalogenation pathway.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for Bromopyridine) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmetalation Transmetalation / Amine Coordination PdII->Transmetalation Bulky Ligands (RuPhos) BetaHydride β-Hydride Elimination (from Amine/Solvent) PdII->BetaHydride Protic Solvents / Unprotected Amine RedElim Reductive Elimination (Desired Pathway) Transmetalation->RedElim RedElim->Pd0 Catalyst Turnover Product Cross-Coupled Product (High Yield with RuPhos) RedElim->Product PdH Ar-Pd(II)-H Species BetaHydride->PdH Debrom Protodehalogenation (Debrominated Byproduct) PdH->Debrom Reductive Elimination

Caption: Competing pathways: Desired cross-coupling vs. off-cycle protodehalogenation (debromination).

Quantitative Data Analytics

The table below summarizes the impact of catalyst and condition tuning on the suppression of debromination for N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Catalyst SystemBaseSolventTarget Yield (%)Debromination (%)Mechanistic Insight
Pd(OAc)2 / PPh3NaOtBuEtOH / H2O15%65%Protic solvent and alkoxide base act as massive hydride donors[3].
Pd2(dba)3 / dppfK2CO3Dioxane42%38%Lack of steric bulk allows the secondary amine to coordinate and undergo β -hydride elimination[2].
Pd2(dba)3 / BrettPhosLiHMDSToluene68%12%BrettPhos is effective, but less optimal for secondary amine substrates compared to RuPhos[4].
Pd2(dba)3 / RuPhosK3PO4Anhydrous Dioxane91% <2% RuPhos bulk accelerates reductive elimination; aprotic conditions eliminate external hydrides[5][6].
Experimental Protocols
Protocol A: Direct Cross-Coupling Using RuPhos (Unprotected Amine)

This protocol utilizes steric pressure to force the catalytic cycle forward, bypassing the need for amine protection.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 equiv), the coupling partner (e.g., arylboronic acid or secondary amine, 1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%). The RuPhos ligand is critical to prevent the substrate's secondary amine from poisoning the catalyst and initiating β -hydride elimination[4].

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask and remove it from the glovebox.

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours. Monitor via LC-MS to ensure the Ar-Pd(II) intermediate is not stalling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Boc-Protection (The Fail-Safe Workaround)

If catalytic tuning is insufficient for your specific coupling partner, protecting the secondary amine eliminates its ability to coordinate to palladium and undergo β -hydride elimination.

  • Reagent Mixing: Dissolve N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Base Addition: Add triethylamine (Et3N, 1.5 equiv) dropwise, followed by Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo. The resulting Boc-protected bromide can now be subjected to standard cross-coupling conditions without risk of intramolecular hydride transfer.

References
  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics, ACS Publications URL: [Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Medicinal Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in N-((6-Bromopyridin-3-yl)methyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Synthesizing secondary amines bearing halogenated pyridine rings—specifically N-((6-Bromopyridin-3-yl)methyl)ethanamine—often presents significant bottlenecks in drug discovery pipelines. Standard reductive amination or direct alkylation protocols frequently stall at 30–40% conversion due to competing electronic effects, steric hindrance, and basicity mismatches.

This guide provides a mechanistic breakdown of these failures, diagnostic FAQs, and a self-validating protocol engineered to bypass these limitations.

Mechanistic Pathway & Failure Modes

To troubleshoot low conversion, we must first map the chemical equilibrium. The synthesis typically relies on the condensation of 6-bromopyridine-3-carboxaldehyde with ethylamine. However, the basicity of the pyridine ring and the volatility of ethylamine create a fragile equilibrium that is easily disrupted by aqueous workups or improper acid catalysis.

Pathway A 6-Bromopyridine-3-carboxaldehyde + Ethylamine B Carbinolamine Intermediate A->B Addition C Imine Intermediate B->C -H2O (Rate Limiting) D Target Molecule: N-((6-Bromopyridin-3-yl)methyl)ethanamine C->D Hydride Reduction F Side Reaction: Hydrolysis (Reversion) C->F +H2O (Aqueous quench) E Side Reaction: Debromination D->E Over-reduction

Mechanistic pathway and competing side reactions in the reductive amination of 6-bromopyridines.

Diagnostic FAQs

Q1: Why is my reductive amination stalling at ~40% conversion despite using excess NaBH(OAc)₃ and acetic acid? Causality: This is a classic basicity mismatch. The pKa of the halopyridine nitrogen allows it to act as an internal buffer[1]. When you use mild Brønsted acids like acetic acid to promote imine formation, the halopyridine absorbs the protons, preventing the necessary protonation of the carbinolamine hydroxyl group. Without this protonation, the elimination of water (the rate-limiting step to form the imine) stalls. Consequently, the reducing agent degrades over time, or the unreacted carbinolamine reverts to the aldehyde during the aqueous workup. Solution: Abandon Brønsted acids for this specific substrate. Transition to a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), which coordinates directly to the carbonyl oxygen to drive addition, and subsequently acts as an irreversible thermodynamic sink for water (forming insoluble TiO₂).

Q2: I attempted direct alkylation using 6-bromo-3-(chloromethyl)pyridine and ethylamine, but I am getting a complex mixture. What went wrong? Causality: Direct nucleophilic substitution (Sₙ2) with primary amines is highly prone to over-alkylation. The resulting secondary amine product (N-((6-Bromopyridin-3-yl)methyl)ethanamine) is significantly more nucleophilic than the primary ethylamine starting material. This leads to a runaway reaction where the product outcompetes the starting material for the electrophile, generating unwanted tertiary amines. Solution: If you must use the alkylation route, you must manipulate the collision statistics. Use a massive excess of ethylamine (10–15 equivalents, typically as a 2.0 M solution in THF) to ensure the electrophile predominantly encounters the primary amine.

Q3: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the imine and avoid generating boron waste? Causality: No. The 6-bromo substituent on the electron-deficient pyridine ring is highly susceptible to oxidative addition and subsequent hydrogenolysis (debromination) under standard palladium or platinum catalysis. Solution: Use hydride donors (NaBH₄ or NaBH₃CN). If a transition-metal approach is strictly required for scale-up, you must utilize a specialized "borrowing hydrogen" methodology using Iridium catalysts, which are mild enough to tolerate the halopyridine without cleaving the C-Br bond[2].

Quantitative Strategy Comparison

To assist in route selection, the following table summarizes the expected conversion rates and primary failure modes of various synthetic strategies based on our internal validations and literature precedents.

Synthetic StrategyReagents / CatalystAvg. Conversion (%)Major Impurity / Side ReactionScalability & Notes
Standard Reductive Amination Aldehyde, EtNH₂, NaBH(OAc)₃, AcOH35 - 45%Unreacted aldehyde, HydrolysisPoor; buffered by halopyridine basicity.
Lewis Acid-Mediated Amination Aldehyde, EtNH₂, Ti(OiPr)₄, NaBH₄> 95%Trace carbinolamineExcellent; requires strictly anhydrous conditions.
Direct Alkylation (Standard) Chloromethyl-pyridine, EtNH₂ (1.1 eq)~ 50% (Target)Tertiary amine (Over-alkylation)Poor; difficult chromatographic separation.
Direct Alkylation (Excess) Chloromethyl-pyridine, EtNH₂ (15 eq)> 85%Unreacted EtNH₂ (evaporates)Moderate; high reagent waste, but easy workup.
Borrowing Hydrogen Bromopyridinamine, Alcohol, Ir-Catalyst> 90%Trace alcoholHigh; requires specialized Ir-catalyst[2].

Self-Validating Protocol: Lewis Acid-Mediated Reductive Amination

To guarantee high conversion, the following protocol separates the reaction into two distinct, verifiable phases: (1) Imine Formation and (2) Imine Reduction . By isolating these steps, you prevent the reducing agent from prematurely degrading or reducing the unreacted aldehyde.

Materials Required:
  • 6-Bromopyridine-3-carboxaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF) (2.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 6-bromopyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Amine Addition: Add the 2.0 M Ethylamine solution in THF (2.0 eq) in one portion. Stir for 5 minutes at room temperature.

  • Lewis Acid Activation: Dropwise, add Ti(OiPr)₄ (1.5 eq). The solution will typically transition from clear to a pale yellow. Stir the sealed reaction at room temperature for 10–12 hours.

  • Self-Validation Checkpoint (Critical): Do not proceed to reduction blindly. Remove a 50 µL aliquot, quench it in 0.5 mL of water, and extract with 0.5 mL of ethyl acetate. Run a TLC (e.g., 30% EtOAc/Hexanes) or a rapid crude ¹H-NMR. You must confirm the complete disappearance of the aldehyde peak (typically ~10 ppm in NMR). If aldehyde remains, the system is wet; add 0.5 eq more Ti(OiPr)₄ and stir for 2 hours.

  • Reduction: Once 100% imine conversion is verified, cool the reaction flask to 0 °C using an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 10 minutes to control hydrogen evolution.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Quench the reaction carefully by adding 1.0 M aqueous NaOH (approx. 2 mL per mmol of Ti). This forces the titanium salts to precipitate as a granular, easily filterable white solid (TiO₂).

  • Isolation: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate under vacuum to yield the highly pure N-((6-Bromopyridin-3-yl)methyl)ethanamine.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Organic Process Research & Development URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: N-((6-Bromopyridin-3-yl)methyl)ethanamine vs. N-((5-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halopyridine isomer is critical when designing synthetic routes for drug development. While N-((6-Bromopyridin-3-yl)methyl)ethanamine (Compound A) and N-((5-Bromopyridin-3-yl)methyl)ethanamine (Compound B) differ only by the position of a single bromine atom, this subtle structural shift fundamentally alters their electronic profiles.

This guide objectively compares their reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, providing field-proven, self-validating protocols to ensure reproducible results.

Structural & Electronic Profiling

To understand the reactivity of these molecules, we must map their IUPAC names to their functional electronic classes:

  • Compound A (6-Bromo Isomer): The bromine atom is at the 6-position, which is ortho to the pyridine nitrogen. Electronically, this behaves as a 2-halopyridine derivative.

  • Compound B (5-Bromo Isomer): The bromine atom is at the 5-position, which is meta to the pyridine nitrogen. Electronically, this behaves as a 3-halopyridine derivative.

Both compounds possess a secondary aliphatic amine (the ethanamine group). In transition-metal catalysis, secondary amines can coordinate to the metal center (causing catalyst poisoning) or undergo competitive Buchwald-Hartwig amination. Therefore, amine protection (e.g., Boc or Cbz) is a mandatory prerequisite for both isomers before engaging the aryl bromide.

Mechanistic Divergence in Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism relies on the stabilization of a high-energy anionic intermediate (the Meisenheimer complex).

  • The 6-Bromo Advantage: Compound A places the leaving group ortho to the nitrogen. Upon nucleophilic attack, the negative charge is delocalized directly onto the highly electronegative pyridine nitrogen, drastically lowering the activation energy .

  • The 5-Bromo Limitation: Compound B places the halogen meta to the nitrogen. The intermediate cannot delocalize its negative charge onto the nitrogen atom, rendering the 5-bromo isomer virtually unreactive under standard SNAr conditions.

SNAr_Pathway cluster_6bromo Compound A: 6-Bromo Isomer (ortho to N) cluster_5bromo Compound B: 5-Bromo Isomer (meta to N) A1 6-Bromo Substrate A2 Meisenheimer Complex (N stabilizes charge) A1->A2 Nucleophile A3 SNAr Product (High Yield) A2->A3 - Br⁻ B1 5-Bromo Substrate B2 Unstable Intermediate (No N-stabilization) B1->B2 Nucleophile B3 Trace / No Product B2->B3 High Barrier

Mechanistic divergence in SNAr pathways between the 6-bromo and 5-bromo isomers.

Palladium-Catalyzed Cross-Coupling (Oxidative Addition Kinetics)

In cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C–Br bond is often the rate-determining step. Recent computational and experimental studies demonstrate that 2-halopyridines (like Compound A) undergo oxidative addition ~100 times faster than their 3-halopyridine counterparts (like Compound B) .

The Causality: This kinetic gap is controlled by Frontier Molecular Orbital (FMO) symmetry. Compound A possesses a high Lowest Unoccupied Molecular Orbital (LUMO) contribution at the C2/C6 position with antibonding symmetry through the C=N bond. This allows Pd(0) to execute a low-energy, nucleophilic-like displacement mechanism. Conversely, Compound B's LUMO has a node at the reactive carbon, forcing the reaction through a higher-energy, three-centered insertion mechanism .

Quantitative Performance Data

The following tables summarize the comparative reactivity profiles and expected yields based on established halopyridine kinetics.

Table 1: Comparative Reactivity Profile

PropertyCompound A (6-Bromo Isomer)Compound B (5-Bromo Isomer)
Electronic Classification 2-Bromopyridine derivative3-Bromopyridine derivative
SNAr Reactivity Highly Active (Fast)Inactive (Requires forcing conditions)
Pd(0) Oxidative Addition Rate Very Fast (Nucleophilic displacement)Moderate (3-centered insertion)
Catalyst Chelation Risk High (N and Br can form bidentate complex)Low (Standard aryl bromide behavior)

Table 2: Suzuki-Miyaura Cross-Coupling Yields (Boc-Protected Substrates) Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C.

SubstrateTime to CompletionIsolated YieldByproducts (Self-Validation Check)
Compound A (Boc) 1 - 2 hours>90%Trace protodehalogenation
Compound B (Boc) 6 - 8 hours75 - 82%Minor homocoupling observed

Field-Proven Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . By incorporating internal standards and orthogonal analytical checks, you can definitively separate reaction failure from simple isolation losses.

Workflow Step1 1. Amine Protection (Boc2O) Prevents Catalyst Poisoning Step2 2. Baseline LC-MS Self-Validation: Confirm Mass Balance Step1->Step2 Step3 3. Oxidative Addition 6-Br: Fast 5-Br: Moderate Step2->Step3 Step4 4. Cross-Coupling Transmetalation & Elimination Step3->Step4 Step5 5. Final NMR Self-Validation: Internal Std Quantitation Step4->Step5

Self-validating cross-coupling workflow including mandatory amine protection.

Protocol A: Mandatory Amine Protection (Self-Validating)

Causality: Unprotected ethanamine will coordinate Pd(II) intermediates, stalling the catalytic cycle.

  • Reaction Setup: Dissolve the chosen bromopyridine isomer (1.0 mmol) in anhydrous dichloromethane (5.0 mL). Add triethylamine (1.5 mmol) and cool to 0 °C.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check (LC-MS): Before quenching, take a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validation criteria: The Total Ion Chromatogram (TIC) must show >98% disappearance of the starting material mass [M+H]⁺ and the appearance of the Boc-protected mass[M+Boc+H]⁺. If unreacted starting material remains, add 0.2 eq Boc₂O.

  • Workup: Wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Self-Validating Suzuki-Miyaura Coupling

Causality: 1,3,5-Trimethoxybenzene is used as an internal standard because its aromatic singlet (~6.1 ppm) rarely overlaps with pyridine or biphenyl signals, allowing exact mass balance calculation.

  • Preparation: In a flame-dried Schlenk tube, combine the Boc-protected bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and exactly 0.33 mmol of 1,3,5-trimethoxybenzene (Internal Standard).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol).

  • Degassing: Add degassed 1,4-dioxane/H₂O (4:1, 5.0 mL). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (critical to prevent boronic acid homocoupling).

  • Heating: Heat to 80 °C. (Compound A requires ~2 hours; Compound B requires ~6 hours).

  • Self-Validation Check (Quantitative NMR): Cool the reaction. Extract a 50 µL aliquot of the organic layer, evaporate the solvent, and dissolve in CDCl₃. Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 10 seconds.

    • Validation: Integrate the internal standard peak at ~6.1 ppm (set to 3.00). Integrate the newly formed product peaks. The calculated NMR yield dictates whether to proceed to column chromatography or re-optimize the catalyst loading.

  • Isolation: Extract with EtOAc, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Organometallics, American Chemical Society (2024). Available at:[Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, Royal Society of Chemistry (2022). Available at:[Link]

HPLC Method Validation and Column Comparison Guide for N-((6-Bromopyridin-3-yl)methyl)ethanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity assay for pharmaceutical intermediates requires more than just following a standard operating procedure; it requires a deep understanding of the analyte's physicochemical properties. The target compound, N-((6-Bromopyridin-3-yl)methyl)ethanamine , is a critical intermediate containing both a secondary aliphatic amine and a halogenated pyridine ring.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries to overcome the notorious peak tailing associated with basic amines. Furthermore, it provides a self-validating experimental framework to validate the optimal method in strict accordance with the latest ICH Q2(R2) guidelines[1].

Part 1: The Mechanistic Challenge of Basic Amines

Analyzing secondary amines via Reversed-Phase HPLC (RP-HPLC) presents a classic chromatographic challenge. The secondary amine in N-((6-Bromopyridin-3-yl)methyl)ethanamine is highly basic (pKa ~9.5).

The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[2]. While primary retention is driven by hydrophobic interactions with the C18 stationary phase, protonated basic amines undergo secondary ion-exchange interactions with ionized, unreacted silanols (Si-O⁻) on the silica surface[2]. This dual-retention mechanism manifests as severe peak tailing (As > 1.5), which obscures closely eluting impurities (such as debrominated analogs) and severely compromises quantitative accuracy.

To mitigate these secondary interactions, chromatographers typically employ one of three strategies:

  • Standard C18 (Low pH): Using acidic additives (e.g., 0.1% TFA) to fully protonate the amine and suppress silanol ionization. However, trace metal contamination in "Type A" silicas can still activate silanols, leading to residual tailing[3].

  • Polar-Embedded C18 (Low pH): Incorporating an amide or ether group near the silica surface to create a localized hydration layer, physically shielding the basic analyte from residual silanols.

  • High-pH Stable Hybrid C18 (High pH): Utilizing ethylene-bridged hybrid (BEH) silica particles that can withstand mobile phases up to pH 12. Operating at pH 10.5 fully deprotonates the secondary amine, fundamentally eliminating the electrostatic interaction.

Mechanism Amine N-((6-Bromopyridin-3-yl) methyl)ethanamine Hydrophobic Hydrophobic Interaction (C18 Ligand) Amine->Hydrophobic Primary Retention Silanol Secondary Interaction (Ionized Silanols) Amine->Silanol Low/Mid pH Optimal Optimal Peak Symmetry (As < 1.1) Hydrophobic->Optimal High pH Condition Tailing Peak Tailing (As > 1.5) Silanol->Tailing Dual Mechanism HighPH High pH Mobile Phase (Deprotonation) HighPH->Amine Neutralizes Charge

Chromatographic retention mechanisms and the effect of high pH on basic amine peak shape.

Part 2: Column Performance Comparison

To objectively determine the optimal method, we designed a column screening protocol comparing the three strategies outlined above.

Experimental Protocol: Column Screening
  • Sample Preparation: Dissolve N-((6-Bromopyridin-3-yl)methyl)ethanamine standard in 50:50 Water:Acetonitrile to yield a concentration of 0.5 mg/mL. Spike with 0.5% 6-bromopyridine-3-carboxaldehyde (Impurity A).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

    • Gradient: 5% to 95% Organic over 10 minutes.

  • Columns Tested (All 150 x 4.6 mm, 5 µm):

    • Column A (Standard C18): Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile.

    • Column B (Polar-Embedded C18): Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.

    • Column C (High-pH Stable Hybrid C18): Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5); Mobile Phase B: Acetonitrile.

Quantitative Data Summary
Column ChemistryMobile Phase pHRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Resolution from Impurity A
Standard C18 2.0 (0.1% TFA)6.41.854,2001.4
Polar-Embedded C18 2.7 (0.1% FA)5.81.328,5002.1
High-pH Hybrid C18 10.5 (10mM AmBic)7.21.0514,3003.5

Causality Analysis: The Standard C18 failed to provide adequate resolution (Rs < 1.5) due to severe peak tailing caused by silanol interactions. While the Polar-Embedded column offered a significant improvement, the High-pH Stable Hybrid C18 delivered the most symmetrical peak (As = 1.05) and the highest theoretical plate count. By operating at pH 10.5, the secondary amine is rendered neutral, completely bypassing the ion-exchange mechanism. This system was selected for full validation.

Part 3: ICH Q2(R2) Method Validation Workflow

The recent revision of the ICH Q2(R2) guideline has modernized validation principles, emphasizing a science- and risk-based approach to ensure analytical procedures are fit for their intended purpose[4]. The following self-validating protocol was executed using the High-pH Hybrid C18 method.

Experimental Protocol: Step-by-Step Validation
  • Specificity:

    • Action: Inject a blank diluent, the target compound, and a spiked sample containing known synthetic impurities.

    • Causality: Ensures the method can accurately measure the analyte without interference from degradation products or synthetic precursors.

  • Linearity & Range:

    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL). Plot peak area vs. concentration.

    • Causality: Verifies that the detector response is directly proportional to the concentration within the operational range.

  • Accuracy (Recovery):

    • Action: Spike known quantities of the target compound into a placebo matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

    • Causality: Confirms the closeness of agreement between the accepted true value and the experimental value.

  • Precision (Repeatability):

    • Action: Perform six replicate injections of the 100% standard. Calculate the %RSD of the peak areas.

    • Causality: Demonstrates the system's ability to produce consistent results under identical operating conditions.

  • LOD and LOQ:

    • Action: Calculate based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3(σ/S) and LOQ = 10(σ/S).

Validation Start ICH Q2(R2) Validation Spec Specificity Start->Spec Lin Linearity Start->Lin Acc Accuracy Start->Acc Prec Precision Start->Prec Sens LOD & LOQ Start->Sens Valid Validated Method Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid

ICH Q2(R2) method validation parameters for the high-pH HPLC purity assay.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference, Rs > 2.0Rs = 3.5 (Closest impurity)Pass
Linearity (50-150%) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Precision %RSD ≤ 2.0% (n=6)0.45%Pass
Limit of Detection Signal-to-Noise ≥ 3:10.05 µg/mLPass
Limit of Quantitation Signal-to-Noise ≥ 10:10.15 µg/mLPass

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification and characterization of novel compounds or intermediates are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns of a molecule under Collision-Induced Dissociation (CID) is not merely an academic exercise; it is a critical step in developing robust analytical methods for identification, purity assessment, and quantification.

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) LC-MS/MS fragmentation pattern of N-((6-Bromopyridin-3-yl)methyl)ethanamine. This compound, with its characteristic bromopyridinyl and secondary amine moieties, presents a clear and illustrative example of common fragmentation pathways. By dissecting its structure, we can anticipate its behavior in a mass spectrometer, a predictive capability that accelerates method development and enhances confidence in analytical results.

The Precursor Ion: Formation and Isotopic Signature

The journey of a molecule through a tandem mass spectrometer begins with ionization. Due to the presence of two basic nitrogen atoms (the secondary amine and the pyridine ring), N-((6-Bromopyridin-3-yl)methyl)ethanamine is readily protonated, making it an ideal candidate for positive-mode Electrospray Ionization (ESI). ESI is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular weight information.[1]

The molecular formula of the neutral compound is C₈H₁₁BrN₂. Its monoisotopic mass is approximately 214.01 Da. Therefore, the protonated precursor ion, [C₈H₁₂BrN₂]⁺, will have a mass-to-charge ratio (m/z) of approximately 215.02.

A crucial and highly informative feature of this molecule is the presence of a bromine atom. Natural bromine exists as a near 50:50 mixture of two stable isotopes: ⁷⁹Br and ⁸¹Br.[2] Consequently, any ion containing the bromine atom will appear in the mass spectrum as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly equal intensity. This M/M+2 pattern is a definitive signature for the presence of bromine and is invaluable for confirming the identity of the precursor ion and its fragments.

Predicted Precursor Ion Characteristics:

Ion Formula Isotope Calculated m/z Relative Abundance
[M+H]⁺ [C₈H₁₂⁷⁹BrN₂]⁺ ⁷⁹Br ~215.02 100%

| [M+H]⁺ | [C₈H₁₂⁸¹BrN₂]⁺ | ⁸¹Br | ~217.02 | ~98% |

Collision-Induced Dissociation (CID): Predicting the Fragmentation Pathways

Once the [M+H]⁺ precursor ion is isolated in the mass spectrometer, it is subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like nitrogen or argon), causing the conversion of kinetic energy into internal energy, which ultimately leads to bond breakage and fragmentation.[3][4] The resulting product ions provide a structural fingerprint of the molecule.

For N-((6-Bromopyridin-3-yl)methyl)ethanamine, fragmentation is dictated by the most labile bonds and the stability of the resulting fragments. The primary site of protonation is likely the more basic secondary amine, which directs the initial fragmentation pathways.

Pathway A: Dominant Benzylic Cleavage

The most probable fragmentation event is the cleavage of the C-N bond between the methylene bridge and the ethylamine nitrogen. This is a classic benzylic-type cleavage, which is highly favored because it results in a stable, resonance-stabilized benzylic carbocation.[5][6][7]

  • Mechanism: Heterolytic cleavage of the C-N bond results in the neutral loss of ethylamine (CH₃CH₂NH₂), with the charge being retained by the bromopyridinylmethyl fragment.

  • Product Ion: This pathway generates the 6-bromopyridin-3-ylmethyl cation.

  • Expected m/z: This fragment will exhibit the characteristic bromine isotopic pattern at m/z 170.96 (for ⁷⁹Br) and 172.96 (for ⁸¹Br). Given the stability of this ion, it is predicted to be the base peak in the product ion spectrum.

Pathway B: α-Cleavage with Loss of an Ethyl Radical

Alpha-cleavage is a characteristic fragmentation pattern for amines, involving the cleavage of a bond adjacent (alpha) to the nitrogen atom.[8][9][10][11] In this case, cleavage of the N-CH₂ bond of the ethyl group is a possibility.

  • Mechanism: Homolytic cleavage leads to the loss of an ethyl radical (•CH₂CH₃). This results in an iminium ion.

  • Product Ion: This pathway forms the [M - C₂H₅]⁺ ion, which is a protonated (6-bromopyridin-3-yl)methanimine structure.

  • Expected m/z: This fragment will appear as an isotopic doublet at m/z 185.98 (for ⁷⁹Br) and 187.98 (for ⁸¹Br).

Visualizing the Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways originating from the protonated precursor ion.

G cluster_precursor Precursor Ion cluster_fragments Product Ions M [M+H]⁺ m/z 215/217 N-((6-Bromopyridin-3-yl)methyl)ethanamine F1 Fragment A (Base Peak) m/z 171/173 (6-Bromopyridin-3-yl)methyl cation M->F1 Benzylic Cleavage (- C₂H₅NH₂) F2 Fragment B m/z 186/188 [M - C₂H₅]⁺ M->F2 α-Cleavage (- •C₂H₅) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Stock Prepare 1 mg/mL Stock Solution Work Dilute to 1 µg/mL in Mobile Phase Stock->Work Inject Inject Sample (2 µL) LC LC Separation (C18 Column) Inject->LC MS1 MS1: Full Scan (Confirm Precursor m/z 215/217) LC->MS1 MS2 MS2: Product Ion Scan (Isolate m/z 215, Ramp CID) MS1->MS2 Review Analyze Spectra & Compare to Predictions MS2->Review

Sources

Comparing halogenated pyridine derivatives in Buchwald-Hartwig aminations

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Halogenated Pyridine Derivatives in Buchwald-Hartwig Aminations

The synthesis of aminopyridines is a critical operation in medicinal chemistry, given the scaffold's prevalence in approved therapeutics. While the Buchwald-Hartwig amination (BHA) is the premier method for C-N bond formation, the choice of the halogenated pyridine precursor—specifically the identity of the halogen (I, Br, Cl) and its position (2-, 3-, or 4-)—dictates the kinetic feasibility, catalyst selection, and ultimate success of the coupling.

In my experience optimizing cross-coupling reactions for pharmaceutical libraries, treating all halopyridines as equal is a recipe for low yields and catalyst deactivation. This guide provides an objective, data-backed comparison of halopyridine derivatives to streamline your synthetic workflows and troubleshoot challenging substrates.

Mechanistic Causality: Halogen Identity and Positional Effects

The reactivity of halopyridines in Pd-catalyzed aminations is governed by the rate-limiting step: the oxidative addition of the carbon-halogen (C-X) bond to the active Pd(0) species.

Halogen Identity: The bond dissociation energy dictates the fundamental reactivity trend: C-I > C-Br > C-Cl.

  • Iodopyridines are highly reactive but are often prone to side reactions (e.g., homocoupling) and are cost-prohibitive for scale-up.

  • Bromopyridines offer the optimal balance. They readily undergo oxidative addition under mild conditions with standard bidentate phosphine ligands (e.g., BINAP, Xantphos)[1].

  • Chloropyridines possess a strong C-Cl bond that actively resists oxidative addition. While historically challenging, they are highly desirable due to their low cost. To successfully couple chloropyridines, you must use specialized, sterically hindered, and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) to force the oxidative addition step [2].

Positional Effects (Regioselectivity): The electron-deficient nature of the pyridine ring activates the 2- and 4-positions toward oxidative addition compared to the 3-position. For instance, in 1, coupling occurs highly regioselectively at the C-2 position [4]. However, 2-halopyridines present a unique challenge: the proximity of the basic pyridine nitrogen can lead to catalyst poisoning via stable chelate formation with the palladium center, necessitating higher catalyst loadings.

Reactivity Halogen Halogen Identity (Bond Strength) I Iodo (Most Reactive) Halogen->I Br Bromo (Optimal Balance) Halogen->Br Cl Chloro (Requires Bulky Ligands) Halogen->Cl Position Positional Effect (Electronic Activation) C2 C-2 / C-4 Position (Electron Deficient, Fast OA) Position->C2 C3 C-3 Position (Aryl-like Reactivity) Position->C3 OA Rate of Oxidative Addition to Pd(0) I->OA Br->OA Cl->OA C2->OA C3->OA

Logical relationship of halopyridine structural features on oxidative addition.

Comparative Reactivity Data

To objectively compare the performance of these derivatives, we examine the coupling of morpholine with various halopyridines. The data highlights the necessity of ligand tuning when transitioning from bromides to chlorides.

Table 1: Comparative Buchwald-Hartwig Amination of Halopyridines

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Causality & Observation
2-Bromopyridine 2% Pd(OAc)₂, 4% BINAP, NaOtBu80492Rapid conversion; standard bidentate ligands are sufficient for C-Br activation [3].
2-Chloropyridine 2% Pd(OAc)₂, 4% BINAP, NaOtBu10024<10Poor conversion; the strong C-Cl bond resists oxidative addition with standard ligands [2].
2-Chloropyridine 2% Pd(OAc)₂, 4% BrettPhos, NaOtBu100688Bulky, electron-rich biaryl ligand successfully forces C-Cl activation[2].
3-Bromo-2-chloropyridine 2% Pd₂(dba)₃, 4% Xantphos, Cs₂CO₃651685Complete regioselectivity for the weaker C-Br bond at C-3 over the C-Cl bond at C-2 [1].

Self-Validating Experimental Protocol: Parallel Amination Assessment

Objective: Compare the initial reaction rates and ultimate conversion of 2-bromopyridine vs. 2-chloropyridine with a secondary amine.

Materials:

  • Substrates: 2-Bromopyridine (1.0 mmol), 2-Chloropyridine (1.0 mmol)

  • Amine: Morpholine (1.2 mmol per reaction)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol). Causality: A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the Pd(II) intermediate, driving reductive elimination.

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

  • Internal Standard: Dodecane (0.5 mmol) for accurate GC quantification without isolation.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Technique): In two separate oven-dried Schlenk tubes (Tube A for Bromo, Tube B for Chloro), add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Catalyst Pre-activation: Add 5.0 mL of anhydrous toluene to each tube. Stir for 5 minutes at room temperature. Causality: This pre-forms the active Pd(0)-ligand complex (solution turns deep red/orange), ensuring the catalyst enters the cycle in its active state rather than resting as an unreactive dimer.

  • Reactant Introduction: Add the respective halopyridine (1.0 mmol), morpholine (1.2 mmol), and dodecane (0.5 mmol) to the corresponding tubes.

  • Reaction Execution: Seal the tubes, place them in a pre-heated oil bath at 85 °C, and stir vigorously (800 rpm).

  • Kinetic Sampling: At t = 30 min, 1 h, 2 h, and 4 h, briefly remove the tubes from the bath, cool slightly, and withdraw a 50 μL aliquot under positive argon pressure.

  • Quench and Analysis: Dilute the aliquot with 0.5 mL of ethyl acetate, filter through a short plug of silica to remove catalyst/salts, and analyze via GC-FID.

  • Validation: Tube A (Bromo) should show >90% conversion within 1-2 hours. Tube B (Chloro) will validate the efficacy of the RuPhos ligand; if conversion lags significantly, the oxidative addition is compromised, indicating a need for a more electron-rich ligand (e.g., BrettPhos) or higher temperatures [3].

Workflow Prep Catalyst Pre-activation Pd2(dba)3 + RuPhos Add Add Halopyridine, Amine, Base Prep->Add Heat Heat at 85°C (Parallel setup) Add->Heat Sample Kinetic Sampling (t=0.5, 1, 2, 4h) Heat->Sample Analyze GC-FID Analysis vs Internal Standard Sample->Analyze

Experimental workflow for parallel kinetic assessment of halopyridines.

Advanced Troubleshooting: The Primary Amination Challenge

When synthesizing primary aminopyridines, the use of gaseous ammonia is notoriously difficult. Ammonia is a strong σ-donor that poisons the palladium catalyst, and the resulting primary amine often outcompetes ammonia to form diarylamine side products.

Application Insight: Instead of gaseous ammonia or expensive surrogates (like LiHMDS), utilize ammonium salts (e.g., ammonium sulfate or ethylamine hydrochloride). Research by Green and Hartwig demonstrated that 2 forms primary anilines with exceptional selectivity over diarylamines, as the resting state of the catalyst shifts favorably [5]. Interestingly, for bromopyridines, mixtures of mono- and diarylamines still frequently occur under these conditions, reinforcing the strategic advantage of using chloropyridines when primary amination is the ultimate goal.

References

  • Burton, R. J., et al. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries". Tetrahedron Letters, 2013. [Link]

  • Green, R. A., & Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts". Organic Letters, 2014, 16, 4388-4391. [Link]

Sources

Definitive Structural Validation of N-((6-Bromopyridin-3-yl)methyl)ethanamine via 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, functionalized pyridine derivatives are indispensable building blocks. Specifically, N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS: 1417794-39-8) serves as a critical intermediate where the exact regiochemistry of the bromo group (C-6) and the ethanamine side chain (C-3) dictates downstream synthetic success.

In my experience overseeing structural validation pipelines, a common pitfall is the over-reliance on one-dimensional (1D) techniques. While mass spectrometry (MS) and 1D NMR provide foundational data, they frequently fall short in distinguishing between closely related regioisomers (e.g., 2-bromo vs. 6-bromo isomers). This guide objectively compares standard analytical modalities and provides a comprehensive, self-validating 2D NMR protocol to unambiguously confirm the structural integrity of this molecule.

Comparative Analysis: Selecting the Optimal Analytical Modality

To establish a robust validation pipeline, we must evaluate the performance, resource intensity, and definitive power of available techniques. As highlighted in recent literature on [1], the choice of methodology directly impacts the confidence of structural assignments.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical ModalityTurnaround TimeRegiochemical CertaintySample State RequirementCost & Resource Intensity
1D NMR + LC-MS High (< 1 hour)Low (Isomers share identical mass and similar 1D splitting)SolutionLow
2D NMR Suite (HSQC, HMBC, COSY) Medium (2–12 hours)High (Definitive through-bond connectivity)SolutionMedium
X-ray Crystallography Low (Days to Weeks)Absolute (Unambiguous 3D atomic coordinates)Single CrystalHigh

The Verdict: While X-ray crystallography is the gold standard, growing high-quality single crystals of flexible amine hydrochlorides is notoriously difficult and time-consuming. Conversely, 1D NMR + LC-MS leaves room for regiochemical ambiguity. The 2D NMR Suite represents the optimal balance, providing absolute connectivity mapping directly in solution, making it the industry standard for [2].

Experimental Workflow & Causality

To ensure reproducibility, the following protocol is designed as a self-validating system. This means the data generated in one experiment (e.g., HSQC) directly constrains and validates the interpretation of the next (e.g., HMBC), eliminating false positives.

Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D Screening (1H, 13C, LC-MS) A->B C 2D NMR Suite (HSQC, HMBC, COSY) B->C D Data Integration (Phase & Baseline) C->D E Structural Validation (Regiochemistry Confirmed) D->E

Figure 1: Optimized workflow for 2D NMR-based structural validation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of N-((6-Bromopyridin-3-yl)methyl)ethanamine hydrochloride in 0.6 mL of DMSO- d6​ .

  • Causality: The hydrochloride salt form of this amine is highly polar. DMSO- d6​ disrupts hydrogen bonding, ensuring sharp linewidths and preventing signal broadening of the amine proton, which is critical for high-resolution 2D acquisitions.

Step 2: 1D Baseline Acquisition (400 MHz or higher)

  • Action: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra.

  • Causality: Establishes the chemical shift dispersion. The pyridine protons will appear downfield (7.5–8.5 ppm). The 1 H spectrum serves as the high-resolution projection for all subsequent 2D experiments.

Step 3: 2D NMR Suite Acquisition

  • COSY (Correlation Spectroscopy): Acquire with a spectral width covering 0-10 ppm.

    • Purpose: Identifies adjacent protons ( 3JHH​ ). Crucial for linking H-4 and H-5 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps all 1 H signals to their directly attached 13 C atoms ( 1JCH​ ). This allows us to separate the protonated carbons from the quaternary carbons (C-3 and C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to 65 ms .

    • Causality: A 65 ms delay is mathematically optimized for a long-range coupling constant ( nJCH​ ) of ~8 Hz, which is the standard value for 2-bond and 3-bond correlations in aromatic [3]. This experiment is the linchpin for placing the bromine atom.

Data Presentation & Structural Proof

The structural integrity of N-((6-Bromopyridin-3-yl)methyl)ethanamine is confirmed by cross-referencing the expected chemical shifts with the definitive 2D correlations.

Table 2: Quantitative NMR Assignments and Key 2D Correlations
PositionExpected 1 H Shift (ppm)Multiplicity ( J in Hz)Expected 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 (Pyridine) ~8.35d ( J=2.4 )~150.2C-3, C-4, C-6
3 (Pyridine) -Quaternary~135.5-
4 (Pyridine) ~7.75dd ( J=8.2,2.4 )~139.1C-2, C-5, C-6, C-bridge
5 (Pyridine) ~7.60d ( J=8.2 )~127.8C-3, C-6
6 (C-Br) -Quaternary~140.5-
Bridge CH 2​ ~3.85s~49.5C-2, C-3, C-4, Ethyl CH 2​
Ethyl CH 2​ ~2.65q ( J=7.1 )~43.2Bridge CH 2​ , Ethyl CH 3​
Ethyl CH 3​ ~1.10t ( J=7.1 )~14.8Ethyl CH 2​
Mechanistic Interpretation of the Data

The regiochemical proof relies on a specific network of interactions, as visualized below. According to established protocols for[4], the presence of the bromine at C-6 is proven by the HMBC correlations.

  • Confirming the Pyridine Backbone: The COSY spectrum will show a strong cross-peak between H-4 (7.75 ppm) and H-5 (7.60 ppm), confirming they are adjacent. H-2 (8.35 ppm) will only show a weak meta-coupling ( 4JHH​ ) to H-4, appearing as a fine doublet.

  • Locating the Bromine (C-6): The 13 C signal for C-6 is deshielded due to the heavy atom effect of bromine. In the HMBC spectrum, we expect a strong 3-bond correlation from H-4 to C-6, and a 2-bond correlation from H-5 to C-6. Because H-2 also shows a 3-bond correlation to C-6, the bromo group is unambiguously locked at position 6.

  • Locating the Side Chain (C-3): The methylene bridge protons (~3.85 ppm) will show strong HMBC correlations to C-2, C-3, and C-4. This definitively anchors the ethanamine side chain to the C-3 position of the pyridine ring.

Network H2 H-2 C3 C-3 H2->C3 HMBC H4 H-4 H5 H-5 H4->H5 COSY C6 C-6 (C-Br) H4->C6 HMBC H5->C6 HMBC CH2 CH2 Bridge CH2->C3 HMBC

Figure 2: Critical COSY and HMBC correlation network establishing regiochemistry.

Conclusion

For drug development professionals, assuming the structural integrity of a building block based solely on vendor LC-MS data is a high-risk strategy. By implementing the 2D NMR suite described above—specifically leveraging the synergistic power of HSQC and HMBC—researchers can transition from assuming a structure to proving it. The correlations from H-5 and H-4 to the C-6 quaternary carbon definitively validate the regiochemistry of N-((6-Bromopyridin-3-yl)methyl)ethanamine, ensuring confidence in downstream synthetic applications.

References

  • Preprints.org. "The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions." Preprints, 2024. [Link][2]

  • MDPI. "The Evolving Landscape of NMR Structural Elucidation." MDPI, 2026.[Link][3]

Sources

A Senior Application Scientist's Comparative Guide: N-((6-Bromopyridin-3-yl)methyl)ethanamine vs. Chloropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, the selection of a chemical building block is a critical decision that influences synthetic tractability, cost, and the ultimate biological profile of a drug candidate. Among the most vital scaffolds in modern pharmaceuticals is the pyridine ring, a privileged structure found in numerous FDA-approved drugs.[1] When functionalized with halogens, these pyridines become versatile intermediates for constructing complex molecular architectures.

This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: N-((6-Bromopyridin-3-yl)methyl)ethanamine and its chloro analog, N-((6-Chloropyridin-3-yl)methyl)ethanamine . We will dissect their comparative reactivity in essential cross-coupling reactions, explore their impact on physicochemical properties, and provide field-tested experimental protocols to guide your synthetic strategy.

The Fundamental Difference: Carbon-Halogen Bond Reactivity

The choice between a bromopyridine and a chloropyridine is fundamentally a choice between reactivity and cost. The core of this difference lies in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bonds.

  • C-Br Bond Energy: ~276 kJ/mol[2]

  • C-Cl Bond Energy: ~339 kJ/mol[2]

The weaker C-Br bond is more easily cleaved, making bromopyridines significantly more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] This thermodynamic favorability means that C-Br bonds can be activated under milder conditions and with a broader range of catalysts.[2][3]

Conversely, the stronger C-Cl bond requires more energy to break, necessitating more forcing conditions.[4] This typically involves higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the activation of these less reactive bonds.[4][5]

G cluster_bromo Bromopyridine Pathway cluster_chloro Chloropyridine Pathway cluster_cycle Downstream Catalytic Cycle Pd0_Br Pd(0) ArBr Ar-Br ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition (Low Energy) Transmetal Transmetalation ArPdBr->Transmetal Pd0_Cl Pd(0) ArCl Ar-Cl ArPdCl Ar-Pd(II)-Cl ArCl->ArPdCl Oxidative Addition (High Energy) ArPdCl->Transmetal Reduct Reductive Elimination Transmetal->Reduct Product Ar-Nu Reduct->Product

Caption: Oxidative addition energy barrier for C-Br vs. C-Cl bonds.

Performance in Key Cross-Coupling Reactions

The practical implications of this reactivity difference are most evident in the workhorse reactions of drug discovery.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is paramount for creating C-C bonds, often linking the pyridine core to other aryl or heteroaryl fragments.

  • N-((6-Bromopyridin-3-yl)methyl)ethanamine: This substrate readily participates in Suzuki couplings. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient, and reactions can proceed at moderate temperatures (80-100 °C) with high yields.[6][7] The milder conditions are advantageous when working with thermally sensitive functional groups on the coupling partner.

  • N-((6-Chloropyridin-3-yl)methyl)ethanamine: Coupling this analog is more challenging. It typically requires advanced catalyst systems (e.g., those with SPhos, XPhos, or other Buchwald ligands) and higher temperatures (100-120 °C) to achieve comparable yields.[8] While chloropyridines are often less expensive, the higher cost of the required catalysts and ligands can offset this initial saving.

FeatureN-((6-Bromopyridin-3-yl)methyl)ethanamineN-((6-Chloropyridin-3-yl)methyl)ethanamine
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos)
Typical Temp. 80-100 °C100-120 °C
Advantages Milder conditions, broader substrate scope, simpler catalysts.[4]Lower starting material cost.
Disadvantages Higher starting material cost.Harsher conditions, requires specialized/expensive catalysts.[4][5]
Buchwald-Hartwig Amination (C-N Bond Formation)

Forming C-N bonds is essential for introducing key pharmacophoric amines. The same reactivity trend holds true for this transformation.

  • N-((6-Bromopyridin-3-yl)methyl)ethanamine: The C-Br bond undergoes amination efficiently. The existing ethylamine sidechain is generally stable, but the reaction must be performed on a precursor like 6-bromo-3-(chloromethyl)pyridine followed by amination, or by protecting the sidechain amine before the Buchwald-Hartwig reaction. The C-Br bond's high reactivity allows for selective coupling even in the presence of other, less reactive halides.[9]

  • N-((6-Chloropyridin-3-yl)methyl)ethanamine: C-N coupling at the C-Cl position is a common challenge, often plagued by low conversion or side reactions like hydrodehalogenation.[5] Success hinges on a carefully optimized system, typically involving a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu), a highly active palladium precatalyst, and a bulky, electron-rich ligand.[5][9]

Impact on Physicochemical Properties and Structure-Activity Relationships (SAR)

The choice of halogen extends beyond synthesis and directly impacts the drug-like properties of the final molecule. Understanding these effects is central to effective Structure-Activity Relationship (SAR) studies.[10][11][12]

  • Lipophilicity & Hydrophobicity: Both chlorine and bromine increase the lipophilicity (logP) of a molecule compared to a hydrogen atom. Bromine, being larger and more polarizable, generally imparts a greater increase in lipophilicity than chlorine. This can enhance membrane permeability and binding to hydrophobic pockets in a protein target, but excessive lipophilicity can lead to poor solubility and off-target effects.[13]

  • Metabolic Stability: The C-X bond can be a site of metabolic transformation by cytochrome P450 enzymes.[13] While both are relatively stable, the specific metabolic profile can differ. In some contexts, a C-Cl bond might offer slightly greater metabolic stability than a C-Br bond.

  • Biological Activity: A review of pyridine derivatives has shown that the presence and position of substituents are critical for antiproliferative activity.[1][14] While some studies suggest that halogen atoms can lower antiproliferative activity in certain scaffolds[14], their ability to fill hydrophobic pockets and form halogen bonds can also be crucial for potency. A comparative analysis of chlorinated versus fluorinated compounds showed that chlorinated analogs were, on average, slightly more active, which may be attributable to their steric and electronic properties.[15][16] This principle can often be extended to brominated analogs.

Synthesis and Practical Considerations

The target molecules themselves are typically synthesized via nucleophilic substitution or reductive amination.

Caption: General synthetic workflow for target molecules.

The chloro-analog, N-((6-Chloropyridin-3-yl)methyl)ethanamine, is a known intermediate in the synthesis of neonicotinoid insecticides like Nitenpyram, indicating its industrial-scale availability.[17][18] The bromo-analog is accessible via similar chemistry from 6-bromopyridine-3-carboxaldehyde.[19]

Experimental Protocols

The following protocols are representative starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of N-((6-Bromopyridin-3-yl)methyl)ethanamine

This protocol is adapted from standard procedures for bromopyridine coupling.[6][7]

Objective: To couple N-((6-Bromopyridin-3-yl)methyl)ethanamine with an arylboronic acid.

Materials:

  • N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • To an oven-dried Schlenk flask, add N-((6-Bromopyridin-3-yl)methyl)ethanamine (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent mixture (5 mL of 4:1 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 8-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a 6-Chloropyridine Precursor

This protocol uses more forcing conditions necessary for activating the C-Cl bond, adapted from literature on challenging aminations.[5][9]

Objective: To couple a 6-chloropyridine intermediate with a primary or secondary amine.

Materials:

  • 6-chloro-3-(chloromethyl)pyridine (1.0 equiv)

  • Desired amine (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv)

  • Anhydrous Toluene (degassed)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Add anhydrous toluene (2 mL), the 6-chloropyridine intermediate (1.0 mmol), and the amine (1.1 mmol).

  • Add LiHMDS (2.2 mmol) portion-wise at room temperature.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.[9]

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Strategic Choice

The decision between using N-((6-Bromopyridin-3-yl)methyl)ethanamine and its chloropyridine analog is a classic trade-off between reactivity and cost.

  • Choose the Bromopyridine when you need mild reaction conditions to preserve sensitive functional groups, when rapid synthesis and high yields are paramount for generating initial screening libraries, or when simpler, less expensive catalytic systems are preferred.

  • Choose the Chloropyridine for large-scale synthesis where the lower cost of the starting material is a significant driver, and when the necessary specialized catalysts and more forcing conditions are available and have been optimized.

Ultimately, both building blocks are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct reactivity profiles and downstream physicochemical implications allows for a more strategic and efficient path toward the discovery of novel therapeutics.

References

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • MySkinRecipes. N-((6-Chloropyridin-3-yl)methyl)ethanamine. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • MDPI. Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. [Link]

  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • National Institutes of Health. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • PrepChem.com. Synthesis of N-(6-Bromo-3-pyridylmethyl)-N-methylamine. [Link]

  • Google Patents. Preparation of N-[(6-chloropyridin-3-yl)
  • PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. [Link]

  • PubMed. Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats. [Link]

  • Collaborative Drug Discovery. SAR: Structure Activity Relationships. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • ResearchGate. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • ResearchGate. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

  • Chemsrc. CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride. [Link]

  • ResearchGate. Structure-Activity Relationship Studies in Organic Drug Development. [Link]

  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

  • ScienceDirect. a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Royal Society of Chemistry. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

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Benchmarking Catalytic Efficiency: N-((6-Bromopyridin-3-yl)methyl)ethanamine as a Chemoselectivity Stress-Test

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Substrate Challenge

In modern pharmaceutical synthesis, the Buchwald-Hartwig amination of heteroaryl halides—particularly bromopyridines—is a critical transformation for constructing C–N bonds[1]. However, benchmarking the true efficiency of a palladium catalyst requires moving beyond simple, unfunctionalized substrates.

N-((6-Bromopyridin-3-yl)methyl)ethanamine serves as an exceptional stress-test substrate for benchmarking catalytic efficiency. It presents a severe chemoselectivity challenge: it contains both an electrophilic site (the 6-bromopyridine moiety) and an endogenous nucleophilic site (the unprotected secondary aliphatic amine). When attempting to cross-couple this substrate with an exogenous primary amine (e.g., an aniline derivative), the endogenous secondary amine aggressively competes for the palladium center. This competition frequently leads to catalyst poisoning or runaway intermolecular oligomerization unless the catalyst system is highly tuned for chemoselectivity[2].

Mechanistic Causality: Catalyst Poisoning vs. Productive Turnover

The causality behind catalytic failure or success with this substrate lies in the steric environment of the palladium-ligand complex during the amine coordination step.

Following the rapid oxidative addition of the 6-bromopyridine into the Pd(0) species, the catalytic cycle reaches a bifurcation point. Unselective bidentate ligands (like dppf) fail to differentiate between the exogenous primary amine and the endogenous secondary amine. Because the secondary amine is highly nucleophilic, it coordinates to the palladium center, leading to off-target intermolecular coupling (oligomerization).

Conversely, modern bulky, electron-rich monodentate biarylphosphine ligands (such as BrettPhos) create a highly restricted steric pocket. This architecture thermodynamically favors the binding of the less sterically hindered exogenous primary amine while physically blocking the bulkier secondary aliphatic amine, thereby enforcing strictly productive turnover[2].

Mechanism Substrate Substrate: N-((6-Bromopyridin-3-yl)methyl)ethanamine + Exogenous 1° Amine Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Substrate Binding Branch Amine Competition OxAdd->Branch Base Activation Target Coordination of Exogenous 1° Amine Branch->Target Chemoselective Ligand (e.g., BrettPhos) OffTarget Coordination of Endogenous 2° Amine Branch->OffTarget Unselective Ligand (e.g., dppf) Product Desired Cross-Coupled Product + Pd(0) Target->Product Reductive Elimination Poison Oligomerization & Catalyst Poisoning OffTarget->Poison Intermolecular Coupling Product->Pd0 Catalyst Regeneration

Competitive pathways illustrating the chemoselectivity challenge in the benchmark assay.

Self-Validating Experimental Protocol: High-Throughput Assay

To objectively benchmark catalyst performance, we utilize a High-Throughput Experimentation (HTE) approach[3]. This protocol is designed as a self-validating system : by incorporating an inert internal standard prior to the reaction, researchers can calculate a strict mass balance. Any deviation between substrate conversion and product yield definitively flags off-target pathways.

Step-by-Step Methodology
  • Preparation of Stock Solutions (Glovebox): To eliminate oxygen as a variable, all setups must be performed in an anaerobic glovebox. Prepare a 0.5 M stock solution of N-((6-Bromopyridin-3-yl)methyl)ethanamine and a 0.6 M stock solution of the exogenous nucleophile (4-Methoxyaniline) in anhydrous 1,4-Dioxane.

  • Internal Standard Integration (The Validation Step): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene to the substrate stock solution. This internal standard will not participate in the cross-coupling and serves as the baseline for quantitative NMR (qNMR) mass balance calculations.

  • Catalyst and Base Loading: Into 2-mL glass HTE vials, dispense the respective palladium precatalysts (1.0 mol% Pd) and sodium tert-butoxide (NaOtBu, 1.5 equiv). Note: If functional group tolerance is a secondary variable being tested, LHMDS may be substituted as the base[2].

  • Reaction Initiation: Add 1.0 mL of the combined substrate/nucleophile/standard stock solution to each vial. Seal the vials with Teflon-lined crimp caps, remove them from the glovebox, and heat at 80 °C in an aluminum block for 2 hours.

  • Quench and Quantitative Analysis: Cool the vials to room temperature and quench with 1.0 mL of ethyl acetate exposed to air (to deliberately deactivate the Pd catalyst). Filter through a short Celite plug and analyze via qNMR and UPLC-MS. Calculate the mass balance: [Remaining Substrate] +[Target Product] + [Oligomer] = 100%.

Quantitative Benchmarking Data

The following table summarizes the catalytic efficiency and chemoselectivity of three distinct palladium systems subjected to the benchmark protocol.

Catalyst System (1 mol%)Ligand ArchitectureConversion (%)Target Product Yield (%)Oligomerization (%)TOF (h⁻¹)
Pd(OAc)₂ / dppf Bidentate (Unselective)>9912876
RuPhos Pd G3 Monodentate (2° Amine bias)>99683134
BrettPhos Pd G3 Monodentate (1° Amine bias)>9995 <4 47.5

Data Note: Turnover Frequency (TOF) is calculated based on target product formation at the 2-hour mark. Mass balance was validated at >98% across all runs using the 1,3,5-trimethoxybenzene internal standard.

Discussion & Conclusion

The benchmarking data clearly demonstrates the profound impact of ligand causality on catalytic efficiency. The classical Pd(OAc)₂/dppf system achieves full conversion but fails the chemoselectivity test, funneling 87% of the starting material into useless oligomers.

RuPhos Pd G3, while a massive improvement, still struggles with this specific substrate. Because RuPhos is inherently optimized to facilitate the coupling of secondary amines[2], it inadvertently enables the endogenous secondary aliphatic amine to compete with the exogenous aniline.

BrettPhos Pd G3 emerges as the superior catalytic system for this benchmark. Its highly specialized binding pocket strictly accommodates the primary aniline while repelling the secondary amine, effectively shutting down the oligomerization pathway[2]. For drug development professionals working with complex, unprotected bifunctional substrates like N-((6-Bromopyridin-3-yl)methyl)ethanamine, utilizing primary-amine-biased precatalysts like BrettPhos Pd G3 is essential for maximizing Turnover Frequency and ensuring scalable, clean conversions.

References

*[3] Title : Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source : acs.org URL :[Link]

*[2] Title : Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source : nih.gov URL :[Link]

Sources

Gas chromatography (GC) vs HPLC for N-((6-Bromopyridin-3-yl)methyl)ethanamine quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

N-((6-Bromopyridin-3-yl)methyl)ethanamine is a complex pharmaceutical intermediate featuring a brominated pyridine ring and a secondary aliphatic amine. Quantifying this molecule presents a classic analytical dichotomy: its basic, polar nature makes it highly susceptible to secondary interactions during chromatography, while its halogenated structure offers unique detection advantages.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound, providing mechanistic insights and self-validating protocols for drug development professionals.

Mechanistic Comparison: GC vs. HPLC

Choosing the correct chromatographic technique requires understanding how the molecule's physicochemical properties interact with the analytical system.

HPLC: The Gold Standard for Polar Amines

HPLC is the premier technique for analyzing non-volatile, polar, and basic pharmaceutical compounds 1. The primary challenge with N-((6-Bromopyridin-3-yl)methyl)ethanamine in HPLC is its secondary amine group, which is highly basic. On standard silica-based columns, this basic nitrogen acts as a strong hydrogen-bond donor and cation, interacting with unreacted surface silanols to cause severe peak tailing.

  • The Solution: This is mitigated by using low-pH mobile phases (to protonate silanols) or specialized mixed-mode columns that leverage hydrogen-bonding or cation-exchange mechanisms to ensure sharp, symmetrical peaks 2.

GC: High-Resolution & Isotopic Confirmation

Gas chromatography offers superior theoretical plate counts and rapid analysis times for volatile compounds 3. However, direct injection of secondary amines into a GC system leads to irreversible adsorption in the hot inlet liner and column active sites, resulting in thermal degradation and loss of quantitative response.

  • The Solution: Chemical derivatization is mandatory. By converting the active N-H bond into an inert amide, the molecule becomes highly volatile and thermally stable [[4]](). When paired with Mass Spectrometry (GC-MS), the bromine atom provides a definitive isotopic signature (M and M+2 peaks in a ~1:1 ratio), making it the gold standard for impurity profiling and structural confirmation 5.

Decision Workflow

GC_vs_HPLC Start Target: N-((6-Bromopyridin-3-yl)methyl)ethanamine Matrix Aqueous or highly complex matrix? Start->Matrix Sensitivity Need isotopic profiling (Br) or sub-ppm VOC? Matrix->Sensitivity No HPLC HPLC-UV / LC-MS (Direct Injection) Matrix->HPLC Yes Sensitivity->HPLC No GC GC-MS / GC-FID (Requires Derivatization) Sensitivity->GC Yes

Decision matrix for selecting the optimal chromatographic technique for halopyridine secondary amines.

Self-Validating Experimental Protocols

To ensure data integrity, both methodologies below are designed as self-validating systems , incorporating built-in causality checks and system suitability parameters.

Protocol A: RP-HPLC-UV (Direct Analysis)

Causality behind the method: Using a chaotropic acid (0.1% Trifluoroacetic acid, TFA) at a low pH (~2.0) ensures that both the pyridine nitrogen and the secondary amine are fully protonated. Simultaneously, it suppresses the ionization of residual silanols on the stationary phase. This electrostatic repulsion eliminates ion-exchange tailing, allowing for accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Initial Mobile Phase (95% Water / 5% Acetonitrile) to a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: End-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a mixed-mode hydrogen-bonding column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 260 nm (optimal for the bromopyridine chromophore).

  • Self-Validation (System Suitability Test): Prior to sample analysis, inject a resolution mixture containing the target analyte and a closely eluting structural analog (e.g., 2-aminopyridine).

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) ≤ 1.5; Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 1.0%.

Protocol B: GC-MS with TFAA Derivatization

Causality behind the method: Trifluoroacetic anhydride (TFAA) reacts rapidly and quantitatively with the secondary amine to form a trifluoroacetamide derivative. This masks the active hydrogen, eliminating hydrogen-bonding capacity. The addition of the fluorine atoms dramatically increases volatility and thermal stability, allowing the molecule to pass through the GC system without degradation.

Step-by-Step Methodology:

  • Internal Standard Addition: Spike 100 µL of the sample (in an aprotic solvent like ethyl acetate) with 10 µL of an Internal Standard (ISTD) solution (e.g., N-benzyl-ethanamine, 50 µg/mL).

  • Derivatization: Add 50 µL of TFAA to the vial. Seal and incubate at 60°C for 30 minutes.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess TFAA and acid byproducts. Reconstitute in 200 µL of ethyl acetate.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Mass Spectrometer in Electron Ionization (EI) mode.

  • Self-Validation (Derivatization Efficiency & ISTD Check): Monitor the ISTD peak area across all injections. A consistent ISTD response validates that injection volume and derivatization yield are stable. Furthermore, monitor the M and M+2 ions of the brominated target analyte; the ratio must remain approximately 1:1, confirming the absence of co-eluting interferences.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of both self-validating protocols for N-((6-Bromopyridin-3-yl)methyl)ethanamine:

ParameterRP-HPLC-UV (Direct)GC-MS (TFAA Derivatized)
Sample Preparation Time < 5 minutes (Dilute & Shoot)~45 minutes (Derivatization + Evaporation)
Run Time 15 - 20 minutes10 - 15 minutes
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL (Sub-ppm sensitivity)
Linearity ( R2 ) > 0.999 (Wide dynamic range)> 0.995 (Dependent on derivatization yield)
Peak Shape (Tailing Factor) 1.1 - 1.4 (Requires strict pH control)1.0 - 1.1 (Excellent due to amide formation)
Primary Application Routine API assay, stability testing, dissolutionTrace impurity profiling, residual solvent analysis, structural ID
Cost per Analysis Higher (Solvent consumption)Lower (Carrier gas is cheaper than LC solvents)

References

  • Lab Manager.HPLC vs GC: Choosing the Right Chromatography Technique.
  • Phenomenex.HPLC vs GC: What Sets These Methods Apart.
  • SIELC Technologies.HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.
  • Chromatography Online.HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Drawell Analytical.Comparison Between GC and HPLC for Pharmaceutical Analysis.

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Safety Operating Guide

N-((6-Bromopyridin-3-yl)methyl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of N-((6-Bromopyridin-3-yl)methyl)ethanamine

Executive Summary & Chemical Profile

N-((6-Bromopyridin-3-yl)methyl)ethanamine (often handled as its hydrochloride salt) is a specialized halogenated pyridine derivative utilized extensively as a pharmaceutical intermediate[1]. Due to the presence of a lipophilic bromopyridine ring and a reactive ethylamine side chain, this compound presents unique operational hazards. Proper handling and disposal are not merely regulatory formalities; they are critical to preventing severe environmental contamination and laboratory exposure.

Physicochemical & Hazard Parameters

To establish a foundation for safe handling, we must first understand the quantitative and qualitative properties of the molecule.

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 1417794-39-8 (HCl salt)Unique identifier for tracking and SDS compliance 1[1].
Molecular Formula C8H12BrClN2Contains halogens (Br, Cl) and nitrogen, dictating specific incineration byproducts (HBr, HCl, NOx)[1].
Primary Hazards Skin/Eye Irritant, Environmental ToxinThe amine acts as a localized base, while the bromopyridine core is highly toxic to aquatic life 2[2].
Waste Stream Halogenated Organic WasteMust not be mixed with standard organics to prevent explosive or corrosive reactions during thermal destruction 3[3].

Operational Safety & Handling Causality

As a Senior Application Scientist, I emphasize that safety protocols must be self-validating systems. You do not just wear PPE; you design the workspace to assume a spill will happen.

  • Engineering Controls: All manipulations must occur within a Class II Type B2 chemical fume hood. Causality: Pyridine derivatives can sublime or form fine, highly irritating dust aerosols[3]. A B2 hood ensures 100% exhaust to the outside, preventing the recirculation of toxic vapors into the laboratory environment.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 8 mil thickness) are mandatory. Causality: The lipophilic nature of the bromopyridine ring enhances dermal penetration. Standard latex offers insufficient protection against halogenated organics.

  • Exposure Limits: Baseline pyridine exposure limits are strictly regulated by OSHA at 5 ppm (15 mg/m3) as an 8-hour Time-Weighted Average (TWA) 4[4]. NIOSH guidelines also dictate stringent control of pyridine derivatives to prevent hepatotoxicity 5[5].

Step-by-Step Spill Response Workflow

In the event of a spill, immediate and methodical action is required to prevent aerosolization and surface contamination.

  • Isolate & Evacuate: Immediately secure the area. Ensure all personnel are wearing appropriate respiratory protection (e.g., type P95 or ABEK-P2 respirator cartridges) if the spill occurs outside a fume hood[3].

  • Containment (Dry Method): Do NOT use water. Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Causality: Water can dissolve the amine salt, spreading the contamination and potentially driving it into porous laboratory surfaces.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture. Place the material into a pre-labeled, sealable hazardous waste container[2].

  • Chemical Decontamination: Swab the affected surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize any residual free-base amine, followed by a thorough wipe with a damp cloth.

Proper Disposal Procedures (Core Directive)

The disposal of halogenated substituted pyridines is strictly regulated. Land disposal is prohibited by the EPA under the Resource Conservation and Recovery Act (RCRA) 6[6]. The only acceptable method of destruction is high-temperature incineration 7[7].

Step-by-Step Disposal Methodology:

  • Solvent Integration: Dissolve or mix the N-((6-Bromopyridin-3-yl)methyl)ethanamine waste with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane)[2]. Causality: Halogenated compounds inherently possess lower heats of combustion. Blending with a combustible solvent ensures the mixture reaches the critical temperature required for complete thermal cleavage of the robust carbon-halogen and pyridine ring bonds.

  • Incineration: Transfer the solution to a licensed disposal facility. The material must be burned in a regulated chemical incinerator equipped with an afterburner 8[8].

  • Gas Scrubbing (Critical Step): The incinerator must be equipped with an alkaline scrubber 9[9]. Causality: Thermal destruction of this molecule releases highly toxic and corrosive gases, specifically Hydrogen Bromide (HBr), Hydrogen Chloride (HCl, if the salt), and Nitrogen Oxides (NOx)[8]. The scrubber uses an alkaline mist (such as NaOH) to neutralize these acids into harmless aqueous salts (e.g., NaBr, NaCl) before the exhaust is released into the atmosphere.

G Waste Halogenated Waste (Bromopyridine Amine) Solvent Blend with Combustible Solvent Waste->Solvent Incinerator Chemical Incinerator (Primary Chamber) Solvent->Incinerator Afterburner Afterburner (Complete Combustion) Incinerator->Afterburner Gases Toxic Exhaust (HBr, NOx, CO2) Afterburner->Gases Scrubber Alkaline Scrubber (NaOH Mist) Gases->Scrubber Safe Safe Release (Salts + Clean Air) Scrubber->Safe

Workflow for safe thermal destruction and gas scrubbing of halogenated waste.

Conclusion

By understanding the mechanistic reasons behind these safety and disposal protocols, laboratories can handle N-((6-Bromopyridin-3-yl)methyl)ethanamine safely. The absolute requirement for an afterburner and scrubber during incineration cannot be overstated, as it is the final barrier between toxic halogenated byproducts and the environment.

References

  • 40 CFR § 721.8750 - Halogenated substituted pyridine.Cornell Law School.
  • ATSDR Pyridine Tox Profile.Centers for Disease Control and Prevention (CDC).
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • PYRIDINE - EPA OSC Response.Environmental Protection Agency (EPA).
  • 2-Amino-4-bromopyridine - Safety D
  • Safety Data Sheet - Bromopyridine Deriv
  • 2-Amino-5-bromopyridine MSDS.Calameo.
  • MSDS of 2-Amino-5-bromo-3-nitropyridine.Capot Chemical.
  • CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride.Chemsrc.

Sources

Navigating the Safe Handling of N-((6-Bromopyridin-3-yl)methyl)ethanamine: A Guide to Personal Protective Equipment, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. N-((6-Bromopyridin-3-yl)methyl)ethanamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for structurally related molecules.

Due to the absence of a specific Safety Data Sheet (SDS) for N-((6-Bromopyridin-3-yl)methyl)ethanamine, the following recommendations are expertly synthesized from data on analogous structures, including brominated pyridines and aromatic amines. This approach ensures a conservative and comprehensive safety margin.

Hazard Assessment: Understanding the Risks

Based on data from structurally similar compounds, N-((6-Bromopyridin-3-yl)methyl)ethanamine is anticipated to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[1][2][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4][6]

These potential hazards underscore the critical need for appropriate personal protective equipment (PPE) and adherence to strict handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk.[7][8] The following table outlines the recommended PPE for handling N-((6-Bromopyridin-3-yl)methyl)ethanamine.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). It is crucial to check the glove manufacturer's permeation data for similar aromatic amines. Double gloving is recommended.Aromatic amines can permeate some glove materials.[9][10] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2][11] A face shield offers broader protection for the entire face.
Skin and Body Protection A flame-resistant lab coat, worn fully buttoned, with tight-fitting cuffs. Consider a chemically resistant apron for larger quantities or splash-prone procedures.Prevents skin contact with the compound.[11][12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the solid outside of a certified chemical fume hood or if aerosolization is possible.Protects against the inhalation of harmful dust or vapors.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-((6-Bromopyridin-3-yl)methyl)ethanamine is essential for maintaining a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Pre-Handling Checklist
  • Review Safety Information: Thoroughly read and understand this guide and any available safety information for similar compounds.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Clean Workspace: Ensure the chemical fume hood is clean and uncluttered.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers ready before starting work.

Handling Procedure

Handling_Procedure cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling Prep1 Don appropriate PPE Prep2 Work within a certified chemical fume hood Prep1->Prep2 Handling1 Carefully weigh the solid compound Prep2->Handling1 Handling2 Use a spatula to transfer the solid Handling1->Handling2 Handling3 Keep the container closed when not in use Handling2->Handling3 Handling4 Avoid generating dust Handling3->Handling4 Post1 Clean all equipment and the work area Handling4->Post1 Post2 Decontaminate surfaces with an appropriate solvent Post1->Post2 Post3 Properly dispose of all waste Post2->Post3 Post4 Remove PPE in the correct order Post3->Post4 Post5 Wash hands thoroughly Post4->Post5

Caption: A step-by-step workflow for the safe handling of N-((6-Bromopyridin-3-yl)methyl)ethanamine.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6][14] For large spills, evacuate the area and contact emergency services.

Disposal Plan: Responsible Waste Management

Proper disposal of N-((6-Bromopyridin-3-yl)methyl)ethanamine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal protocols.

Waste Segregation

Waste_Segregation cluster_waste_streams Waste Streams cluster_disposal_containers Disposal Containers Solid_Waste Solid N-((6-Bromopyridin-3-yl)methyl)ethanamine Halogenated_Solid Designated Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Solutions containing the compound Halogenated_Liquid Designated Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Contaminated_PPE Contaminated gloves, wipes, etc. Contaminated_Solid Designated Solid Waste Container Contaminated_PPE->Contaminated_Solid

Caption: A flowchart illustrating the proper segregation of waste generated from handling the target compound.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[14][15]

  • Containerization: Use chemically compatible and sealable containers for all waste.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety (EHS) office. Halogenated organic wastes are typically disposed of via high-temperature incineration.[16][17] Do not dispose of this compound down the drain.[14]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with N-((6-Bromopyridin-3-yl)methyl)ethanamine, ensuring personal safety and environmental responsibility.

References

  • What are the Health and Safety Guidelines for Using Amines? -
  • 7.2 Organic Solvents - Environment, Health and Safety -
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins -
  • Halogenated Solvents Recovery - Diverse Waste Solutions -
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Segreg
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks -
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis -
  • SAFETY D
  • CAS#:1417794-39-8 | N-[(6-bromopyridin-3-yl)methyl]ethanamine,hydrochloride | Chemsrc -
  • (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem -
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
  • SAFETY D
  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95 - Cole-Parmer -
  • Pyridinium bromide perbromide - Jubilant Ingrevia -
  • SAFETY D
  • Pyridinium Tribromide - Flinn Scientific -
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Associ
  • Pyridinium tribromide: A Safe Bromination Innovation in M
  • 1-(6-bromopyridin-3-yl)
  • Download SDS - AK Scientific, Inc. -
  • SAFETY D
  • Pyridinium tribromide - Santa Cruz Biotechnology -
  • SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.